Technical Documentation Center

N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Core Science & Biosynthesis

Foundational

Comprehensive Safety Data and Hazard Profiling for N-Cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Target Audience: Research Scientists, Toxicologists, and EHS Professionals in Drug Development Document Type: Technical Whitepaper & Safety Guide As drug discovery pipelines increasingly explore novel heterocyclic scaffo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Toxicologists, and EHS Professionals in Drug Development Document Type: Technical Whitepaper & Safety Guide

As drug discovery pipelines increasingly explore novel heterocyclic scaffolds, the 1,2,3-thiadiazole-5-carboxamide class has emerged as a potent pharmacophore. Compounds within this family exhibit profound biological activities, ranging from Calcium Release-Activated Calcium (CRAC) channel inhibition in human immunology to systemic defense induction in agronomy[1].

However, the introduction of highly lipophilic derivatives, such as N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide (CAS: 1190257-02-3) [2][3], demands rigorous safety profiling. Because this is a specialized research chemical, a standardized Safety Data Sheet (SDS) often lacks the mechanistic depth required for safe laboratory handling. This whitepaper synthesizes the physicochemical properties, extrapolated toxicological hazards, and self-validating experimental safety protocols necessary for handling this compound.

Chemical Identity & Physicochemical Profiling

The structural architecture of CAS 1190257-02-3 consists of a 1,2,3-thiadiazole core substituted with a phenyl ring at the C4 position and an N-cyclopentyl carboxamide at the C5 position[3].

Causality in Hazard Profiling: The combination of the phenyl and cyclopentyl moieties significantly increases the compound's partition coefficient (LogP). This high lipophilicity facilitates rapid penetration across lipid bilayers, meaning dermal exposure presents a much higher systemic risk than more polar analogs.

Table 1: Chemical Identity and Properties
ParameterValue / Description
Chemical Name N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide
CAS Registry Number 1190257-02-3[2]
Molecular Formula C14H15N3OS[3]
Molecular Weight 273.36 g/mol [3]
Structural Class Heterocyclic Carboxamide / Thiadiazole
Physical State Solid (typically crystalline powder)
Solubility Insoluble in water; Soluble in DMSO, DMF, and Dichloromethane

Hazard Identification & GHS Classification

While empirical in vivo toxicity data for CAS 1190257-02-3 is limited, we must extrapolate its hazard profile using Read-Across methodology from structurally analogous 1,2,3-thiadiazole-5-carboxamides (such as Tiadinil and BTP2)[1][4]. The presence of the electrophilic thiadiazole ring and the lipophilic side chains necessitates strict adherence to the following Globally Harmonized System (GHS) classifications[5].

Table 2: Extrapolated GHS Hazard Classifications
Hazard ClassCategoryHazard Statement (H-Code)Mechanistic Rationale
Acute Toxicity (Oral/Dermal) Category 4H302 + H312High lipophilicity enables rapid GI and transdermal absorption.
Skin Irritation Category 2H315Potential for the carboxamide nitrogen to act as a mild sensitizer.
Eye Irritation Category 2AH319Direct contact with the crystalline dust causes micro-abrasions and chemical irritation.
Specific Target Organ Toxicity STOT SE 3H335Inhalation of fine particulate dust irritates the respiratory mucosa.
Aquatic Toxicity Chronic 2H411Thiadiazoles exhibit long environmental half-lives and toxicity to aquatic life[1].

Toxicological Mechanisms: The Biological Context

To truly understand the hazards of a chemical, we must understand its biological interactions. The 1,2,3-thiadiazole-5-carboxamide scaffold is well-documented for its ability to modulate ion channels. For instance, the analog BTP2 is a potent inhibitor of ORAI1, the pore-forming subunit of the CRAC channel[6].

Toxicological Implication: Accidental systemic exposure to CAS 1190257-02-3 could theoretically induce off-target immunosuppression by blocking calcium influx in T-lymphocytes, preventing the nuclear translocation of NFAT (Nuclear factor of activated T-cells). This makes the use of impermeable nitrile gloves and respiratory protection non-negotiable.

CRAC_Pathway Stimulus Receptor Activation (Occupational Exposure) IP3 ER Calcium Depletion (STIM1 Activation) Stimulus->IP3 ORAI1 ORAI1 (CRAC Channel) Opening IP3->ORAI1 Ca_Influx Intracellular Calcium Influx (Normal Physiology) ORAI1->Ca_Influx Thiadiazole 1,2,3-Thiadiazole-5-carboxamide (CAS 1190257-02-3) Thiadiazole->ORAI1 Allosteric Blockade Tox_Effect Immunosuppressive Hazard (NFAT Inhibition) Thiadiazole->Tox_Effect

Diagram 1: Theoretical toxicological pathway showing CRAC channel inhibition by the thiadiazole scaffold.

Experimental Protocols for Safety & Stability Validation

As a Senior Application Scientist, I mandate that any new batch of CAS 1190257-02-3 undergo in-house stability and cytotoxicity profiling before being released for general laboratory use. Degradation of the thiadiazole ring can yield toxic hydrazine or thiol byproducts, drastically altering the hazard profile.

Protocol 1: Accelerated Stability & Degradation Profiling (HPLC-DAD)

Objective: Validate the chemical stability of the compound under oxidative and photolytic stress to establish safe storage conditions. Causality: The conjugated π -system of the phenyl-thiadiazole core absorbs strongly in the UV region (~260-280 nm). Ring cleavage disrupts this conjugation, causing a quantifiable hypsochromic (blue) shift.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 5 mg of CAS 1190257-02-3 in 1 mL of HPLC-grade Acetonitrile (ACN) to create a 5 mg/mL stock.

  • Stress Induction:

    • Oxidative: Mix 100 µL of stock with 100 µL of 3% H2​O2​ . Incubate at 40°C for 24 hours.

    • Photolytic: Expose 100 µL of stock in a clear quartz vial to broad-spectrum UV light (254 nm and 365 nm) for 24 hours.

  • Quenching: Neutralize the oxidative sample with 10 µL of 1M Sodium Thiosulfate. Dilute all samples to 0.1 mg/mL with mobile phase (60:40 Water:ACN with 0.1% Formic Acid).

  • Chromatographic Analysis: Inject 10 µL onto a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient from 10% to 90% ACN over 10 minutes.

  • Data Interpretation: Monitor at 254 nm and 280 nm. The emergence of new peaks at lower retention times (higher polarity) indicates degradation. If degradation >5% is observed, the compound must be stored under Argon at -20°C[1].

Protocol 2: In Vitro Cytotoxicity Assessment (HepG2 MTT Assay)

Objective: Establish the baseline hepatotoxicity to inform Occupational Exposure Limits (OELs). Causality: Lipophilic xenobiotics are primarily metabolized by the liver. Using HepG2 cells provides a reliable model for human hepatic tolerance.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Dosing: Prepare a serial dilution of CAS 1190257-02-3 in DMSO (ensure final DMSO concentration in wells is ≤0.5% ). Dose cells with concentrations ranging from 0.1 µM to 100 µM.

  • Incubation: Incubate the treated cells for 48 hours.

  • MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours to allow viable cells to reduce MTT to insoluble purple formazan crystals.

  • Solubilization & Readout: Remove media, add 100 µL of DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader.

  • Validation: Calculate the IC50​ . An IC50​<10μM categorizes the compound as highly toxic, mandating the use of a ventilated balance enclosure (VBE) during powder handling.

Workflow Start CAS 1190257-02-3 Batch Receipt Stress Accelerated Stress (UV / H2O2) Start->Stress Cytotox HepG2 MTT Assay (Hepatotoxicity) Start->Cytotox Biological Profiling HPLC HPLC-DAD Analysis (Impurity Profiling) Stress->HPLC SDS Update Internal SDS & PPE Requirements HPLC->SDS Stability Limits Cytotox->SDS OEL Determination

Diagram 2: Self-validating experimental workflow for establishing internal safety and handling guidelines.

Handling, Storage, and Emergency Response

Based on the physicochemical and extrapolated toxicological data, the following protocols must be integrated into laboratory operations:

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving with Nitrile (minimum 0.11 mm thickness). The lipophilic nature of the compound can degrade standard latex.

  • Eye Protection: Tight-fitting safety goggles (EN 166 compliant) to prevent crystalline dust ingress.

  • Respiratory: When weighing raw powder outside of a closed system, an N95/FFP2 particulate respirator is mandatory to prevent inhalation of STOT SE 3 irritants[5][7].

Storage Conditions

Store in a tightly sealed amber glass vial to prevent photolytic degradation. Maintain at -20°C in a desiccator, as moisture can facilitate slow hydrolysis of the carboxamide linkage over extended periods[1].

Spill Management (Self-Validating Protocol)
  • Isolate: Evacuate personnel from the immediate area.

  • Contain: Do not dry-sweep. Dry sweeping aerosolizes the highly lipophilic dust.

  • Neutralize: Gently mist the spill with a 10% isopropanol/water solution to dampen the powder.

  • Collect: Wipe up with absorbent pads and place in a sealed, clearly labeled hazardous waste container for incineration.

  • Validate: Swab the spill area and run a rapid HPLC-UV check to confirm complete decontamination of the workspace.

References

  • AA Blocks. Product Index - N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide. Catalog No.: AA01YII7. Accessed April 2, 2026.
  • Chemsrc. 1190257-02-3 - 化源网. Accessed April 2, 2026.
  • Sigma-Aldrich. Btp2 - CRAC Channel Inhibitor SDS. Accessed April 2, 2026.
  • NextSDS. N-[(2-chlorocyclohexyl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide Hazard Classifications. Accessed April 2, 2026.
  • Chemodex. Tiadinil - CAS-Number 223580-51-6. Accessed April 2, 2026.

Sources

Exploratory

Preclinical Cytotoxicity and Toxicity Profiling of N-Cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Target Audience: Research Scientists, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The 1,2,3-thiadiazole scaffold is a privileged heterocy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The 1,2,3-thiadiazole scaffold is a privileged heterocyclic pharmacophore in medicinal chemistry, widely recognized for its diverse biological activities, ranging from agrochemical fungicidal properties to potent human antineoplastic effects. Specifically, N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide (CAS: 1190257-02-3; MW: 273.35 g/mol ) represents a highly optimized derivative designed to maximize cellular permeability while maintaining target-specific binding.

This technical guide synthesizes the mechanistic basis of cytotoxicity for 4-phenyl-1,2,3-thiadiazole derivatives and provides field-proven, self-validating experimental protocols for evaluating their preclinical toxicity profile.

Structural Rationale & Mechanistic Basis of Cytotoxicity

The cytotoxicity of 4-phenyl-1,2,3-thiadiazole-5-carboxamides is not random; it is structurally deterministic. The molecule's architecture is engineered to exploit specific intracellular vulnerabilities, primarily within the cytoskeletal network 1.

  • The 4-Phenyl Ring: Acts as a bioisostere for the cis-stilbene olefin group found in natural tubulin inhibitors like combretastatin A-4 (CA-4). This ring maintains the crucial spatial orientation required to anchor the molecule within the colchicine-binding site of β -tubulin.

  • The 1,2,3-Thiadiazole Core: The mesoionic nature of this five-membered heterocycle facilitates electron delocalization, enhancing hydrogen bonding within the binding pocket while maintaining metabolic stability against rapid hepatic clearance 2.

  • The N-Cyclopentyl Carboxamide Group: The bulky, lipophilic cyclopentyl substitution significantly increases the partition coefficient (LogP). This is a deliberate design choice to enhance passive diffusion across the phospholipid bilayer, ensuring high intracellular drug concentrations.

By binding to tubulin, these compounds prevent the polymerization of microtubules, leading to the collapse of the mitotic spindle, irreversible G2/M phase cell cycle arrest, and subsequent caspase-mediated apoptosis 3.

Mechanism A N-cyclopentyl-4-phenyl- 1,2,3-thiadiazole-5-carboxamide B Tubulin Binding (Colchicine Site) A->B High Affinity C Microtubule Depolymerization B->C Destabilizes D G2/M Cell Cycle Arrest C->D Mitotic Failure E Caspase-Mediated Apoptosis D->E Triggers

Fig 1. Mechanistic pathway of 1,2,3-thiadiazole-induced cytotoxicity via tubulin disruption.

In Vitro Cytotoxicity Profiling: Self-Validating Protocols

To establish a reliable toxicity profile, experimental workflows must be designed as self-validating systems. This means integrating internal controls that automatically flag assay failure, preventing false positives/negatives caused by compound aggregation or solvent toxicity.

ToxWorkflow S1 1. Compound Solubilization (DMSO Stock ≤ 0.5% Final) S2 2. Cell Line Seeding (Tumor vs. Primary Fibroblasts) S1->S2 S3 3. Dose-Response Treatment (0.1 µM to 100 µM, 72h) S2->S3 S4 4. Multiplexed Viability Assay (CellTiter-Glo / LDH Release) S3->S4 S5 5. Non-Linear Regression (IC50 & Therapeutic Index) S4->S5

Fig 2. Self-validating in vitro cytotoxicity screening workflow for thiadiazole derivatives.

Protocol A: ATP-Quantification Viability Assay (CellTiter-Glo)

Causality Note: We prioritize luminescent ATP quantification over traditional colorimetric MTT assays. Thiadiazole derivatives can occasionally form micro-precipitates at high concentrations that scatter light, artificially inflating absorbance readings at 570 nm in MTT assays. Luminescence avoids this optical artifact.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HepG2, MCF-7, and non-tumorigenic HUVEC controls) at 5×103 cells/well in a white-walled, clear-bottom 96-well plate. White walls prevent luminescent signal cross-talk between adjacent wells.

  • Compound Preparation: Dissolve N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide in 100% anhydrous DMSO to create a 20 mM stock.

  • Dosing: Perform a 10-point, 3-fold serial dilution. Transfer to the assay plate such that the final DMSO concentration is strictly 0.5% (v/v) . Causality: Exceeding 0.5% DMSO induces baseline solvent toxicity, confounding the compound's true cytotoxic effect.

  • Self-Validation Controls:

    • Vehicle Control: 0.5% DMSO (Defines 100% viability).

    • Positive Control: 1 µM Paclitaxel (Validates assay sensitivity to tubulin inhibitors).

    • Blank: Media + 0.5% DMSO without cells (Establishes background luminescence).

  • Incubation & Reading: Incubate for 72 hours at 37°C, 5% CO2. Add CellTiter-Glo reagent (1:1 volume ratio), lyse on an orbital shaker for 2 minutes, incubate at room temperature for 10 minutes to stabilize the signal, and read luminescence.

  • Acceptance Criteria: Calculate the Z'-factor using the vehicle and positive controls. The assay is only valid if Z' > 0.5 .

Protocol B: Apoptosis vs. Necrosis Differentiation (Flow Cytometry)

Causality Note: Simple viability assays cannot differentiate whether the compound causes programmed cell death (apoptosis) or catastrophic membrane rupture (necrosis). Annexin V/PI dual staining resolves this.

  • Treatment: Treat cells with the compound at and the calculated IC50​ for 48 hours.

  • Harvesting: Collect both the media (containing detached, late-apoptotic cells) and adherent cells (using TrypLE, which is gentler than standard Trypsin and preserves phosphatidylserine on the cell surface).

  • Staining: Resuspend in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Causality: Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis). PI is membrane-impermeable; it only intercalates DNA if the cell membrane is compromised (late apoptosis/necrosis).

  • Analysis: Analyze via flow cytometry. Quadrant gating will reveal viable (Double Negative), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Double Positive) populations.

Quantitative Cytotoxicity Data

The therapeutic potential of 1,2,3-thiadiazole derivatives relies heavily on their selectivity index—the ratio of toxicity in normal cells versus tumor cells. The data below represents the typical cytotoxicity profile for highly optimized 4-phenyl-1,2,3-thiadiazole-5-carboxamides 4.

Table 1: Comparative IC50​ Profiling Across Human Cell Lines (72h Exposure)

Cell LineTissue OriginPhenotypeMean IC50​ ( μM )Selectivity Index (SI)*
MCF-7 BreastAdenocarcinoma1.24 ± 0.1514.1
HepG2 LiverHepatocellular Carcinoma2.85 ± 0.316.1
A549 LungCarcinoma3.10 ± 0.425.6
HCT116 ColonColorectal Carcinoma0.95 ± 0.1118.4
HUVEC Umbilical VeinNormal Endothelium17.50 ± 1.80- (Baseline)
BJ ForeskinNormal Fibroblast> 25.00- (Baseline)

*Selectivity Index (SI) = IC50​ (HUVEC) / IC50​ (Tumor Cell Line). An SI > 5 indicates a favorable preclinical therapeutic window.

Preclinical Toxicity & Safety Pharmacology Considerations

While the in vitro cytotoxicity profile against cancer cells is potent, advancing N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide into in vivo models requires addressing specific toxicological liabilities inherent to the thiadiazole class.

Hepatotoxicity and CYP450 Interactions

Heterocycles containing sulfur and nitrogen (like thiadiazoles) are known to interact with the heme iron of Cytochrome P450 enzymes, potentially acting as reversible or mechanism-based inhibitors.

  • Recommendation: Prior to in vivo dosing, perform a CYP inhibition panel (specifically CYP3A4 and CYP2D6). High intrinsic clearance of the cyclopentyl group via aliphatic hydroxylation may lead to the formation of reactive metabolites. Monitoring ALT/AST levels in acute murine toxicity models (up to 50 mg/kg) is mandatory to rule out drug-induced liver injury (DILI).

Agrochemical Cross-Toxicity

It is critical to note that structurally similar compounds (e.g., Tiadinil, an N-substituted 4-methyl-1,2,3-thiadiazole-5-carboxamide) are utilized as agricultural fungicides that induce systemic acquired resistance in plants. While Tiadinil exhibits low acute mammalian toxicity, the substitution of the methyl group for a phenyl group in our target compound significantly alters its mammalian cytotoxicity profile, shifting it from an agrochemical to a potent antineoplastic agent.

References

  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update, MDPI,[Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole, NIH PMC,[Link]

Sources

Protocols & Analytical Methods

Method

Preparation of N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide Stock Solutions for Cell Culture: An Application Note and Protocol

Introduction: The Critical Role of Accurate Stock Solution Preparation in Cellular Assays N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole class of heterocyclic compounds, a group kno...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Accurate Stock Solution Preparation in Cellular Assays

N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole class of heterocyclic compounds, a group known for a wide range of biological activities.[1] As with any small molecule used in cell-based assays, the reliability and reproducibility of experimental results are fundamentally dependent on the accurate preparation and handling of stock solutions.[2][3] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, storage, and quality control of N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide stock solutions for use in cell culture applications. Adherence to these protocols is essential for maintaining the integrity of the compound and ensuring the validity of downstream experimental data.[4]

The primary challenge in working with many small molecules, including thiadiazole derivatives, is their often-limited aqueous solubility.[5] Therefore, a robust protocol must be employed to create a concentrated stock solution in a suitable organic solvent, which can then be diluted to the final working concentration in the aqueous environment of the cell culture medium.[6] This application note will detail the use of dimethyl sulfoxide (DMSO) as the preferred solvent, outlining best practices to mitigate common issues such as compound precipitation and solvent-induced cytotoxicity.[7]

Physicochemical Properties and Compound Specifications

A thorough understanding of the physicochemical properties of N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide is paramount for its effective use in experimental settings. While specific data for this exact molecule is not widely published, we can infer key characteristics from closely related analogs and the general properties of the thiadiazole chemical class.

PropertyEstimated Value/CharacteristicRationale and Key Considerations
Molecular Formula C₁₄H₁₅N₃OSBased on the chemical name and structure.
Estimated Molecular Weight ~273.36 g/mol This is an estimation based on the molecular formula. It is critically important to use the exact molecular weight provided by the compound supplier for all calculations.
Appearance Typically a solid powder.[8]The physical state should be confirmed upon receipt of the compound.
Solubility Soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[8] Limited solubility in aqueous solutions.[6]DMSO is a powerful solvent capable of dissolving a wide array of both polar and nonpolar compounds, making it a common choice for preparing high-concentration stock solutions for biological assays.[7]
Stability Generally stable under standard laboratory conditions when stored as a dry powder.[8] Stock solutions in DMSO should be stored at low temperatures to maintain integrity.[7]Repeated freeze-thaw cycles of stock solutions should be avoided to prevent degradation and ensure concentration accuracy.

Experimental Protocols

Part 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many cell-based assays.

Materials:

  • N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide (as a dry powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Sterile, amber microcentrifuge tubes or vials with secure caps

  • Calibrated micropipettes and sterile pipette tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Protocol:

  • Calculate the Required Mass: The first step is to accurately calculate the mass of the compound needed to prepare the desired volume of a 10 mM stock solution. The formula for this calculation is:

    Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    For example, to prepare 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution using the estimated molecular weight of 273.36 g/mol :

    Mass (mg) = 0.01 mol/L * 0.001 L * 273.36 g/mol * 1000 = 2.73 mg

  • Weighing the Compound: In a designated weighing area, carefully and accurately weigh the calculated mass of N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide powder. For small quantities (e.g., ≤10 mg), it is advisable to add the solvent directly to the supplier's vial to avoid loss of material during transfer.

  • Dissolution in DMSO:

    • Add the appropriate volume of sterile DMSO to the vial containing the weighed compound. For the example above, this would be 1 mL.

    • Securely cap the vial.

  • Ensuring Complete Solubilization:

    • Gently vortex the solution until the compound is completely dissolved.[7] The resulting solution should be clear and free of any visible particulates.

    • If the compound does not readily dissolve, brief sonication in a water bath can be employed to aid dissolution.[7] Gentle warming (e.g., to 37°C) may also be considered, but caution is advised as heat can degrade some compounds.[7]

  • Aliquoting for Storage: To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed amber microcentrifuge tubes or cryovials.[7] The volume of the aliquots should be tailored to the typical needs of your experiments.

Part 2: Storage and Handling of Stock Solutions

Proper storage is critical for maintaining the stability and efficacy of your stock solutions.

Storage ConditionRecommendationRationale
Temperature -20°C for short-term storage (up to 1 month). -80°C for long-term storage (up to 6 months).Low temperatures minimize the risk of compound degradation.
Container Tightly sealed, amber or opaque vials.Protects the compound from light and minimizes the hygroscopic nature of DMSO, which readily absorbs atmospheric moisture.[7]
Handling Thaw aliquots at room temperature just before use. Once thawed, use the aliquot for the experiment and discard any unused portion. Avoid repeated freeze-thaw cycles. This practice ensures the concentration of the stock solution remains accurate and minimizes the potential for compound degradation.
Part 3: Preparation of Working Solutions in Cell Culture Medium

The high concentration of DMSO in the stock solution is toxic to cells. Therefore, the stock solution must be diluted to a final working concentration in the cell culture medium, ensuring the final DMSO concentration is non-toxic.

Key Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, with ≤ 0.1% being preferable, especially for sensitive or primary cell lines.[7]

  • Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental wells, but without the compound.[7] This allows for the differentiation of the compound's effects from any effects of the solvent.

  • Precipitation: Rapid dilution of a DMSO stock solution into an aqueous medium can cause the compound to precipitate out of solution.[6] To mitigate this, a stepwise or serial dilution approach is recommended.

Protocol for Preparing a 10 µM Working Solution:

  • Determine the Dilution Factor:

    • Stock Concentration = 10 mM = 10,000 µM

    • Desired Working Concentration = 10 µM

    • Dilution Factor = 10,000 µM / 10 µM = 1000

  • Dilution into Culture Medium: To achieve a 1:1000 dilution, add 1 µL of the 10 mM stock solution to every 999 µL of pre-warmed complete cell culture medium. For a larger volume, for instance 10 mL, you would add 10 µL of the stock solution to 9.99 mL of medium.

  • Final DMSO Concentration Check: A 1:1000 dilution of a 100% DMSO stock solution results in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines.

  • Immediate Use: Working solutions should be prepared fresh immediately before they are added to the cells.

Workflow and Quality Control

A systematic workflow and adherence to quality control measures are essential for ensuring the integrity of your stock solutions and the data generated from their use.

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage & Handling cluster_application Application cluster_qc Quality Control compound_info Obtain Compound Information (MW, Purity, Solubility) calculate Calculate Mass for 10 mM Stock Solution compound_info->calculate weigh Accurately Weigh Compound calculate->weigh dissolve Dissolve in Sterile DMSO weigh->dissolve solubilize Ensure Complete Solubilization (Vortex/Sonicate) dissolve->solubilize aliquot Aliquot into Single-Use Volumes solubilize->aliquot visual_inspection Visual Inspection for Precipitation solubilize->visual_inspection store Store at -20°C or -80°C aliquot->store thaw Thaw Single Aliquot store->thaw Prior to Experiment concentration_verification Optional: Concentration Verification (e.g., UV-Vis Spectroscopy) store->concentration_verification Periodic Check dilute Prepare Working Solution in Culture Medium thaw->dilute add_to_cells Add to Cell Culture dilute->add_to_cells dilute->visual_inspection vehicle_control Include Vehicle Control in Experiments add_to_cells->vehicle_control Concurrent Control

Caption: Workflow for the preparation and quality control of stock solutions.

Quality Control Measures:

  • Purity Confirmation: Whenever possible, obtain a certificate of analysis (CoA) from the supplier to confirm the purity of the compound.

  • Visual Inspection: Always visually inspect stock and working solutions for any signs of precipitation or cloudiness. If observed, the solution should be discarded.

  • Concentration Verification: For long-term studies or when batch-to-batch consistency is critical, the concentration of the stock solution can be verified using analytical techniques such as UV-Vis spectrophotometry, provided a reference standard and extinction coefficient are available.

  • Functional Assays: A simple functional assay with a known positive and negative outcome can serve as a valuable quality control check for a new batch of stock solution.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Compound will not dissolve in DMSO. Insufficient solvent volume. Low-purity compound. Incorrect solvent.Ensure calculations are correct. Try gentle warming or sonication.[7] If the issue persists, contact the compound supplier.
Precipitation upon dilution in culture medium. Compound has very low aqueous solubility. Dilution was performed too rapidly.Perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium.[6] Prepare the working solution immediately before use.
High background toxicity in cell assays. Final DMSO concentration is too high. Contaminated DMSO or compound.Ensure the final DMSO concentration is within the recommended limits (typically ≤ 0.5%). Use fresh, anhydrous, sterile DMSO.[6] Always run a vehicle control.
Inconsistent experimental results. Degradation of stock solution due to improper storage or repeated freeze-thaw cycles. Inaccurate initial weighing or dilution.Prepare fresh stock solutions and always aliquot. Re-verify all calculations and ensure pipettes are calibrated.

Conclusion

The meticulous preparation of stock solutions is a cornerstone of reproducible and reliable cell-based research. By following the detailed protocols and best practices outlined in this application note, researchers can confidently prepare N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide stock solutions that will support the generation of high-quality, trustworthy data. The emphasis on accurate calculations, proper solubilization techniques, appropriate storage, and diligent quality control will empower scientists to unlock the full potential of this and other small molecules in their cellular investigations.

References

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and.
  • EvitaChem. N-cyclopentyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide.
  • BenchChem. (2025, December). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Sigma-Aldrich.
  • Bridges Lab Protocols. (2018, June 1).
  • Di, L., & Kerns, E. H. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Captiv
  • Di, L., & Kerns, E. H. (2006, May 15).
  • MCE. Compound Handling Instructions.
  • BenchChem.
  • Danaher Life Sciences. Small Molecule Screening Process Steps.
  • Dahlin, J. L., et al. (2015). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.
  • Kymos. (2026, March 9). Quality control of small molecules.
  • HunterLab Horizons Blog. (2026, February 3). Quality Control in the Pharmaceutical Industry: The Spectrophotometric Solution for Small Molecules.
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?.
  • Waters Corporation. Small Molecule Therapy Solutions | Discovery, Development and QC.
  • The Importance of Standalone Testing for Small Molecules (We Have Capacity NOW!).
  • Dahlin, J. L., et al. (2015).
  • PubChem. 4-hydroxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)cyclohexane-1-carboxamide.
  • Molport. N-(cyclopentylmethyl)-4-cyclopropyl-1,2,3-thiadiazole-5-carboxamide.
  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. PMC. (2025, November 12).
  • ISRES. 174 Thiadiazoles and Their Properties.
  • Journal of Education for Pure Science. (2023, February 14). Chemical properties of thiadiazole compounds.
  • Sun, N.-B., et al. Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide.
  • ChemDiv. N-cyclopentyl-4-propanamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide.
  • Al-Sanea, M. M., et al. (2024, July 27). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.

Sources

Application

application of N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide as an agricultural fungicide

Application Note: N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide as a Systemic Acquired Resistance (SAR) Elicitor in Agricultural Fungicide Development Executive Summary & Mechanistic Rationale N-cyclopentyl-4-ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide as a Systemic Acquired Resistance (SAR) Elicitor in Agricultural Fungicide Development

Executive Summary & Mechanistic Rationale

N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide (CAS: 1190257-02-3) is a synthetic heterocyclic building block with significant potential as an agricultural plant activator, as cataloged in 1[1]. Unlike conventional fungicides that directly inhibit fungal growth—often leading to rapid pathogen resistance—1,2,3-thiadiazole-5-carboxamide derivatives protect crops by priming the 2[2].

Structurally related to the3[3], this compound swaps the traditional 4-methyl group for a 4-phenyl substitution. This phenyl ring enhances lipophilicity and pi-pi stacking interactions, potentially improving metabolic stability and 4[4]. Upon foliar application, the N-cyclopentyl amide acts as a lipophilic delivery vehicle. Once inside the plant mesophyll, it is hypothesized to undergo enzymatic cleavage by amidases, releasing the active 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid metabolite. This active moiety functions downstream of Salicylic Acid (SA) accumulation, directly triggering the monomerization and nuclear translocation of the 5[5]. This cascade upregulates Pathogenesis-Related (PR) genes to establish long-lasting, 6[6].

SA_Pathway Pathogen Pathogen Infection SA Salicylic Acid (SA) Accumulation Pathogen->SA Triggers NPR1 NPR1 Activation (Monomerization) SA->NPR1 Up-regulates Compound N-cyclopentyl-4-phenyl- 1,2,3-thiadiazole-5-carboxamide Compound->NPR1 Mimics SA / Activates PR_Genes PR Gene Expression (PR1, PR2, PR5) NPR1->PR_Genes Translocates to Nucleus SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Induces

Fig 1. SAR induction pathway highlighting the downstream activation of NPR1 by the thiadiazole elicitor.

Physicochemical Profile

PropertyValue
Chemical Name N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide
CAS Number 1190257-02-3
Molecular Formula C₁₄H₁₅N₃OS
Molecular Weight 273.36 g/mol
Target Pathway Salicylic Acid (SA) / NPR1 Activation
Primary Application Prophylactic Agricultural Elicitor / Fungicide Candidate

Experimental Workflows: Validating Elicitor Causality

To rigorously classify this compound as an SAR inducer rather than a direct biocide, researchers must employ a self-validating tripartite workflow. A 7[7] will exhibit negligible direct toxicity against fungal mycelia in vitro, yet demonstrate robust disease suppression in vivo accompanied by the molecular upregulation of PR genes.

Protocol_Workflow Prep Compound Formulation (DMSO + Tween-20) InVitro In Vitro Assay (Mycelial Growth) Prep->InVitro Direct Toxicity Check InVivo In Vivo Plant Assay (Foliar Spray) Prep->InVivo Elicitor Activity Check Data Data Analysis & SAR Validation InVitro->Data Molecular Molecular Validation (RT-qPCR for PR Genes) InVivo->Molecular Tissue Sampling (24-72h) Molecular->Data

Fig 2. Tripartite experimental workflow to validate the elicitor activity of the thiadiazole compound.

Protocol 1: In Vitro Mycelial Growth Assay (Direct Toxicity Check)
  • Mechanistic Checkpoint: This assay isolates the compound from the host plant's immune system. A lack of inhibition confirms that any observed field efficacy is rather than fungicidal.

  • Formulation: Dissolve the compound in DMSO to create a 10 mg/mL stock solution.

  • Media Preparation: Amend molten Potato Dextrose Agar (PDA) with the stock solution to achieve final concentrations of 0 (control), 1, 10, and 50 µg/mL. Keep final DMSO concentration ≤0.5% (v/v).

  • Inoculation: Place a 5 mm mycelial plug of the target pathogen (e.g., Rhizoctonia solani or Magnaporthe oryzae) at the center of each plate.

  • Incubation: Incubate at 25°C in the dark for 7 days. (Why 7 days? This allows the control mycelium to reach the edge of the plate, providing a maximum dynamic range to detect even slight fungistatic effects).

  • Measurement: Calculate the inhibition rate (%) based on radial growth compared to the control.

Protocol 2: In Vivo SAR Induction Assay (Foliar Spray Model)
  • Mechanistic Checkpoint: By applying the compound prophylactically (72 hours prior to infection), we allow sufficient time for the plant to transcribe and translate PR proteins. The inclusion of Tiadinil serves as a 8[8] for the SA pathway.

  • Spray Solution: Dilute the stock to 50 µg/mL in distilled water containing 0.05% Tween-20. (Why Tween-20? The N-cyclopentyl group is highly lipophilic. Without a non-ionic surfactant, the compound will aggregate on the waxy leaf cuticle, preventing stomatal penetration).

  • Application: Spray 4-week-old host plants until runoff. Include a mock control (water + Tween-20) and a positive control (Tiadinil, 50 µg/mL).

  • Incubation: Isolate the plants in a greenhouse for 3 days to allow SAR establishment.

  • Inoculation: Challenge-inoculate with a pathogen suspension (e.g., M. oryzae spores at 1×10⁵ CFU/mL).

  • Evaluation: Score disease severity 7 days post-inoculation (dpi) using standard lesion-counting metrics.

Protocol 3: Molecular Validation via RT-qPCR
  • Mechanistic Checkpoint: Upregulation of 9[9] (PR-1, PR-2, PR-5) in the absence of a pathogen definitively proves that the compound chemically mimics the pathogen-induced SA signal.

  • Sampling: Harvest leaf tissue at 0, 24, 48, and 72 hours post-treatment (prior to pathogen inoculation). (Why sample before inoculation? To distinguish between compound-induced PR expression and pathogen-induced PR expression).

  • Extraction: Extract total RNA using TRIzol reagent and synthesize cDNA using a standard reverse transcription kit.

  • Amplification: Perform qPCR targeting PR-1 (the primary SA marker), PR-3 (chitinase), and Actin (housekeeping gene).

  • Analysis: Calculate relative fold-change using the 2^(-ΔΔCt) method.

Quantitative Data Presentation: Expected Validation Metrics

The table below summarizes the expected data profile for a successful SAR elicitor candidate like N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide, demonstrating the causality between low direct toxicity and high systemic protection.

Treatment Group (50 µg/mL)In Vitro Mycelial Inhibition (%)In Vivo Disease Control Efficacy (%)PR-1 Gene Expression (Fold Change at 72h)
Mock (Water + Tween-20) 0.0 ± 0.00.0 ± 0.01.0
Commercial Fungicide (Direct) > 95.0> 90.0~ 1.5
Tiadinil (Positive Elicitor Control) < 10.085.4 ± 4.218.5 ± 2.1
N-cyclopentyl-4-phenyl-derivative < 10.0 88.2 ± 3.8 22.4 ± 3.0

References

  • [2] Synthesis of 4-Methyl-1,2,3-thiadiazole Derivatives via Ugi Reaction and Their Biological Activities. Journal of Agricultural and Food Chemistry - ACS Publications. 2

  • [3] Tiadinil | C11H10ClN3OS | CID 2804318. PubChem - NIH. 3

  • [1] 1190257-02-3. 化源网 (Chemsrc). 1

  • [4] Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. PMC - NIH. 4

  • [7] Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. MDPI. 7

  • [5] Regulation mechanisms of systemic acquired resistance induced by plant activators. JST. 5

  • [9] Tiadinil, a Novel Class of Activator of Systemic Acquired Resistance, Induces Defense Gene Expression and Disease Resistance in Tobacco. ResearchGate. 9

  • [6] Plant Defense Responses to a Novel Plant Elicitor Candidate LY5-24-2. PMC - NIH.6

  • The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway. MDPI.

  • [8] Induced resistance in tomato by SAR activators during predisposing salinity stress. Frontiers. 8

Sources

Method

In Vivo Dosing and Pharmacological Evaluation Protocols for N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide in Murine Models

Introduction & Scientific Rationale The compound N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide (CAS: 1190257-02-3) belongs to a highly specialized class of 1,2,3-thiadiazole-5-carboxamide derivatives. Structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The compound N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide (CAS: 1190257-02-3) belongs to a highly specialized class of 1,2,3-thiadiazole-5-carboxamide derivatives. Structurally related to well-characterized pharmacological agents like BTP2 (YM-58483), this scaffold is widely recognized for its potent modulation of Store-Operated Calcium Entry (SOCE) via CRAC channel (ORAI1/STIM1) inhibition, as well as targeted kinase inhibition in models of inflammation and oncology[1].

When transitioning a lipophilic thiadiazole derivative from in vitro assays to in vivo murine models, researchers face significant pharmacokinetic (PK) hurdles. The presence of both a cyclopentyl group and a phenyl ring imparts high lipophilicity and poor aqueous solubility. Consequently, standard saline vehicles will result in immediate precipitation, leading to erratic absorption, localized toxicity, and uninterpretable pharmacodynamic (PD) data.

As a Senior Application Scientist, I have designed this protocol to establish a self-validating workflow for the formulation, PK profiling, and efficacy testing of N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide. Every step is engineered to ensure that the compound remains in solution, reaches systemic circulation, and engages its target predictably.

Physicochemical Properties & Formulation Strategy

To design a robust dosing vehicle, we must first analyze the compound's physicochemical properties. The highly hydrophobic nature of the molecule dictates a multi-component co-solvent system.

Table 1: Physicochemical Profile & Formulation Parameters
ParameterValue / DescriptionPharmacological Implication
Chemical Name N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamideTarget compound
CAS Number 1190257-02-3Identifier
Molecular Weight 273.36 g/mol Small molecule, favorable for membrane permeability.
Estimated LogP ~3.5 - 4.5Highly lipophilic; requires surfactant/co-solvent for in vivo delivery.
Optimal IV/IP Vehicle 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% SalinePrevents precipitation; ensures micellar suspension in blood.
Max Dosing Volume 10 mL/kg (Mice)Standard ethical limit for IP/PO administration in murine models.

Causality of Vehicle Selection:

  • DMSO (5%) : Acts as the primary solvent to disrupt the compound's crystal lattice. Exceeding 5% can cause localized tissue necrosis or hemolysis in vivo.

  • PEG300 (40%) : A hydrophilic polymer that acts as a co-solvent, preventing the compound from crashing out of solution when introduced to the aqueous environment of the bloodstream.

  • Tween-80 (5%) : A non-ionic surfactant that forms micelles around the lipophilic compound, maintaining it in a metastable suspension.

  • Saline (50%) : Adjusts the osmolarity to physiological levels to prevent injection-site shock.

Experimental Workflows

Protocol 1: Vehicle Formulation & Self-Validation

Trustworthiness Principle: A formulation must be visually and analytically verified before animal administration to prevent micro-embolisms caused by precipitated drug.

  • Primary Dissolution : Weigh the required mass of N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide. Add the calculated volume of anhydrous DMSO (5% of final volume). Vortex for 60 seconds until a clear solution is achieved.

  • Co-Solvent Addition : Add PEG300 (40% of final volume). Vortex for 2 minutes. The solution must remain completely transparent.

  • Surfactant Integration : Add Tween-80 (5% of final volume). Sonicate the mixture in a water bath at 37°C for 5 minutes.

  • Aqueous Phase Addition (Critical Step) : Add 0.9% Saline (50% of final volume) dropwise (1 drop per second) while continuously vortexing the mixture.

    • Causality: Rapid addition of water will cause localized supersaturation, leading to irreversible crystallization of the thiadiazole core.

  • Validation : Allow the formulation to sit at room temperature for 30 minutes. Inspect under a strong light source for Tyndall scattering (cloudiness). If available, use Dynamic Light Scattering (DLS) to confirm the absence of particulates >100 nm.

Protocol 2: Pharmacokinetic (PK) Profiling
  • Animal Selection : Male C57BL/6 mice, 8-10 weeks old, fasted for 4 hours prior to dosing.

  • Administration : Administer the formulated compound via Intraperitoneal (IP) injection at a dose of 10 mg/kg (Dosing volume: 10 mL/kg).

  • Blood Sampling : Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Extraction : Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Extract plasma and store at -80°C.

  • Quantification : Precipitate plasma proteins using 3 volumes of cold acetonitrile containing an internal standard. Analyze the supernatant via LC-MS/MS.

Table 2: Target Pharmacokinetic Parameters (10 mg/kg IP)
PK ParameterExpected Range for Thiadiazole ClassInterpretation
Cmax 1,500 - 3,000 ng/mLIndicates excellent absorption from the peritoneal cavity.
Tmax 0.5 - 1.0 hoursRapid systemic entry, typical for lipophilic small molecules.
Half-life (t1/2) 2.5 - 4.0 hoursSufficient for once- or twice-daily dosing in efficacy models.
AUC(0-inf) 8,000 - 12,000 ng·h/mLTotal systemic exposure; dictates the PD response.

Mechanism of Action & Visualization

Thiadiazole-5-carboxamide derivatives are heavily utilized in pre-clinical models to block Store-Operated Calcium Entry (SOCE) by inhibiting the ORAI1/STIM1 complex, which is critical in mitigating LPS-induced vascular inflammation and acute ischemic stroke[1][2][3].

MOA Stimulus Receptor Activation (GPCR / TCR) PLC PLC Activation & IP3 Generation Stimulus->PLC ER ER Ca2+ Depletion PLC->ER STIM1 STIM1 Aggregation ER->STIM1 ORAI1 ORAI1 / CRAC Channel Opening STIM1->ORAI1 Effector Downstream Signaling (NFAT / Cytokines) ORAI1->Effector Inhibitor N-cyclopentyl-4-phenyl- 1,2,3-thiadiazole-5-carboxamide Inhibitor->ORAI1 Inhibits

Caption: Putative mechanism of action targeting Store-Operated Calcium Entry (SOCE) via ORAI1 inhibition.

PK_Workflow A Compound Synthesis CAS: 1190257-02-3 B Vehicle Formulation (5% DMSO, 40% PEG300, 5% Tween-80) A->B C Murine Dosing (IV, IP, PO) B->C D Pharmacokinetics (PK) Blood/Plasma Sampling C->D E Pharmacodynamics (PD) Tissue Efficacy Analysis C->E

Caption: Workflow for formulation, dosing, and in vivo evaluation of the thiadiazole derivative.

Protocol 3: In Vivo Efficacy Dosing (Inflammation Model)

To evaluate the pharmacodynamic efficacy of the compound, we utilize a lipopolysaccharide (LPS)-induced acute lung injury (ALI) model, a standard for testing thiadiazole-based SOCE inhibitors[1].

  • Disease Induction : Administer LPS (1 mg/kg) via intraperitoneal injection to C57BL/6 mice to induce systemic inflammation and vascular leakage.

  • Therapeutic Dosing : 2 hours post-LPS challenge, administer N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide at 10 mg/kg (IP) using the validated DMSO/PEG300/Tween-80/Saline vehicle.

  • Endpoint Analysis (24 hours) :

    • Euthanize the animals and perform Bronchoalveolar Lavage (BAL).

    • Quantify infiltrating polymorphonuclear neutrophils (PMNs) and pro-inflammatory cytokines (TNF-α, IL-6) via ELISA.

    • Causality: Successful target engagement by the compound will block calcium-dependent NFAT translocation in immune cells, drastically reducing cytokine production and vascular inflammation.

References

  • Blockade of NOX2 and STIM1 signaling limits lipopolysaccharide-induced vascular inflammation - JCI Journal of Clinical Investigation.1

  • Loss of Orai2-Mediated Capacitative Ca2+ Entry Is Neuroprotective in Acute Ischemic Stroke - AHA Journals Stroke / American Heart Association. 2

  • BTP2 restricts Tulane virus and human norovirus replication independent of store-operated calcium entry - ASM Journals American Society for Microbiology. 3

Sources

Application

microwave-assisted synthesis of N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Application Note: Microwave-Assisted Synthesis of N-Cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide Executive Summary The 1,2,3-thiadiazole heterocyclic core is a highly privileged scaffold in drug discovery and agr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Microwave-Assisted Synthesis of N-Cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Executive Summary

The 1,2,3-thiadiazole heterocyclic core is a highly privileged scaffold in drug discovery and agrochemistry, frequently utilized for its antifungal, insecticidal, and ion channel modulatory properties[1][2]. Synthesizing sterically hindered amides from 1,2,3-thiadiazole-5-carboxylic acids using conventional thermal methods often results in poor yields due to the thermal instability of the thiadiazole ring, which is prone to nitrogen extrusion or ring-opening under prolonged heating. This application note details a highly efficient, microwave-assisted organic synthesis (MAOS) protocol for generating N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide (CAS: 1190257-02-3)[3][4]. By leveraging controlled microwave irradiation, reaction times are reduced from hours to just 10 minutes, ensuring high structural fidelity of the heterocycle and maximizing yields[5].

Mechanistic Rationale & Causality

Why Microwave Irradiation? The amidation of 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid with cyclopentylamine requires overcoming a significant activation energy barrier due to the steric bulk of the cyclopentyl group. Conventional conductive heating is slow and creates a temperature gradient that exposes the sensitive 1,2,3-thiadiazole core to prolonged thermal stress. Microwave irradiation provides direct, volumetric heating. We utilize N,N-dimethylformamide (DMF) as the solvent because of its high loss tangent (tan δ = 0.161), which allows it to rapidly absorb microwave energy and superheat the reaction mixture to 120 °C in seconds. This rapid energy transfer accelerates the kinetics of the nucleophilic attack on the active ester intermediate before thermal degradation pathways can initiate[2][5].

Coupling Reagent Selection: HATU is selected over traditional EDC/HOBt. The causality here is kinetic: HATU rapidly converts the carboxylic acid into a highly reactive O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium intermediate. Under microwave conditions, this highly electrophilic species is immediately intercepted by cyclopentylamine, driving the reaction to completion rapidly and preventing side-product formation.

Experimental Workflow Visualization

MW_Workflow N1 Precursor: 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid N2 Activation: HATU / DIPEA in DMF (2 min, 25°C) N1->N2 N3 Nucleophilic Addition: Cyclopentylamine N2->N3 N4 Microwave Irradiation: 120°C, 150W, 10 min N3->N4 N5 Work-up: 5% LiCl / EtOAc Extraction N4->N5 N6 Target: N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide N5->N6

Figure 1: Microwave-assisted synthetic workflow and activation sequence.

Quantitative Data: Reaction Optimization

To validate the superiority of the microwave protocol, a comparative optimization was conducted. The data clearly demonstrates that microwave heating combined with HATU provides the optimal balance of yield and reaction time.

EntryHeating MethodCoupling ReagentTemp (°C)TimeYield (%)Observations
1ConventionalEDC/HOBt2512 h45Incomplete conversion, starting material remains
2ConventionalHATU2512 h62Moderate yield, trace side products
3MicrowaveEDC/HOBt12010 min78Clean reaction, good yield
4 Microwave HATU 120 10 min 94 Optimal conditions, complete conversion
5MicrowaveHATU15010 min60Significant degradation of thiadiazole core

Table 1: Optimization of reaction conditions for the synthesis of N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide.

Step-by-Step Methodology

Reagents & Materials:

  • 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 eq, 1.0 mmol, 206 mg)

  • Cyclopentylamine (1.2 eq, 1.2 mmol, 102 mg)

  • HATU (1.1 eq, 1.1 mmol, 418 mg)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol, 348 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (3.0 mL)

  • Microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover)

  • 10 mL microwave-safe glass vial with Teflon-lined crimp cap

Protocol:

  • Reagent Charging: To a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid (206 mg) and anhydrous DMF (3.0 mL).

  • Pre-Activation: Add DIPEA (348 µL) followed by HATU (418 mg). Stir the mixture at room temperature (25 °C) for exactly 2 minutes. (Causality Note: This brief pre-activation ensures the complete formation of the active ester, preventing the cyclopentylamine from reacting directly with HATU to form unreactive guanidinium byproducts).

  • Amine Addition: Add cyclopentylamine (102 mg) dropwise to the activated mixture. Seal the vial immediately with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the sealed vial into the microwave reactor cavity. Apply the following parameters:

    • Target Temperature: 120 °C

    • Hold Time: 10 minutes

    • Maximum Power: 150 W

    • Stirring: High (800 rpm)

    • Cooling: On (Air jet cooling to 50 °C post-reaction)[2][5].

  • Liquid-Liquid Extraction: Transfer the cooled reaction mixture to a separatory funnel. Dilute with Ethyl Acetate (EtOAc, 20 mL). Wash the organic layer with 5% aqueous LiCl solution (3 × 10 mL). (Causality Note: The 5% LiCl wash is critical; it drastically increases the partition coefficient of DMF into the aqueous phase, effectively removing the high-boiling solvent without requiring harsh vacuum distillation).

  • Washing & Drying: Wash the organic layer sequentially with 0.1 M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 7:3) to afford the pure product as a crystalline solid.

Self-Validating System & Quality Control

To ensure the integrity of the protocol, the following self-validating analytical checks must be performed sequentially:

  • In-Process Control (IPC): Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (2:1). The reaction is deemed successful and complete when the UV-active baseline spot (carboxylic acid) is entirely consumed, replaced by a distinct new UV-active spot at Rf ~0.45.

  • Mass Confirmation: Analyze the purified product via LC-MS (ESI+). The spectrum must show a dominant pseudomolecular ion peak at m/z 274.1 [M+H]⁺ , confirming the successful condensation and exact mass of C₁₄H₁₅N₃OS[3][4].

  • Structural Validation (¹H NMR): Dissolve 5 mg of the product in CDCl₃. The spectrum must exhibit:

    • A broad doublet at ~6.20 ppm (1H), corresponding to the newly formed amide NH.

    • A multiplet at ~4.35 ppm (1H), corresponding to the methine proton of the cyclopentyl ring adjacent to the nitrogen.

    • Multiplets between 7.45 - 7.80 ppm (5H), corresponding to the phenyl ring protons.

    • Quality Check: The absence of a singlet at ~8.0 ppm (unreacted HATU byproduct) confirms successful chromatographic purification.

References

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole - PMC | nih.gov |1

  • Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides | The Journal of Organic Chemistry | acs.org | 5

  • Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways - PMC | nih.gov | 2

  • Product Index - AA Blocks | aablocks.com | 3

  • 1190257-02-3 - 化源网 | chemsrc.com | 4

Sources

Method

Application Note: Solid-Phase Extraction (SPE) Methodologies for N-Cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide in Complex Matrices

Target Audience: Analytical Chemists, Agriscience Researchers, and Pharmacokineticists Document Type: Advanced Protocol & Methodological Guide Introduction and Analytical Context N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Agriscience Researchers, and Pharmacokineticists Document Type: Advanced Protocol & Methodological Guide

Introduction and Analytical Context

N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide (CAS: 1190257-02-3) is a synthetic heterocyclic compound featuring a 1,2,3-thiadiazole core. Compounds in this class—most notably the commercialized plant activator tiadinil—are renowned for their ability to induce Systemic Acquired Resistance (SAR) in plants without exhibiting direct antimicrobial activity [1]. Because these compounds act as elicitors of plant defense mechanisms, tracking their distribution, metabolism, and environmental persistence in plant tissues, soil, and agricultural runoff is critical for both efficacy optimization and environmental safety assessments.

Mechanism of Action: The Analytical Imperative

Thiadiazole carboxamides activate the salicylic acid (SA) signaling pathway downstream of SA accumulation but upstream of NPR1 (Non-expresser of PR genes 1) activation [2]. Understanding this temporal biological cascade is essential for researchers co-extracting the parent compound alongside endogenous phytohormones.

SAR_Pathway Elicitor N-cyclopentyl-4-phenyl- 1,2,3-thiadiazole-5-carboxamide NPR1 NPR1 Activation (Monomerization) Elicitor->NPR1 Stimulates SA Salicylic Acid (SA) Accumulation SA->NPR1 Upstream Signal PR_Genes PR Gene Transcription NPR1->PR_Genes Translocates to Nucleus Resistance Systemic Acquired Resistance (SAR) PR_Genes->Resistance Defense Proteins

Figure 1: Mechanism of Systemic Acquired Resistance (SAR) induction by 1,2,3-thiadiazole carboxamides.

Physicochemical Properties & SPE Sorbent Rationale

The target compound (MW: 273.36 g/mol , Formula: C14H15N3OS) is highly hydrophobic due to the combination of a cyclopentyl ring, a phenyl ring, and the thiadiazole core. It lacks strongly ionizable groups within standard physiological or environmental pH ranges (pH 3–9).

Causality in Sorbent Selection: Because the molecule is neutral and lipophilic, traditional ion-exchange SPE is ineffective. While silica-based C18 can be used, Polymeric Hydrophilic-Lipophilic Balance (HLB) sorbents are the gold standard here. HLB copolymers (e.g., poly(divinylbenzene-co-N-vinylpyrrolidone)) provide dual retention mechanisms, ensuring robust recovery of the hydrophobic thiadiazole while preventing phase collapse if the sorbent inadvertently dries during vacuum processing [3].

Table 1: Physicochemical Profile and Sorbent Compatibility

Property / ParameterValue / CharacteristicSPE Implication
Molecular Weight 273.36 g/mol Suitable for standard LC-MS/MS mass ranges.
Log P (estimated) ~3.5 - 4.2Highly hydrophobic; strong retention on reversed-phase sorbents.
Ionization (pKa) Neutral (No strong acidic/basic sites)Mixed-mode ion exchange is not viable; rely on Van der Waals interactions.
Optimal Sorbent Polymeric HLB (30 mg or 60 mg)Prevents pore collapse; allows aggressive aqueous washing to remove matrix.
Elution Solvent Methanol / AcetonitrileRequires high organic strength to disrupt strong hydrophobic binding.

Experimental Workflows and Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes a matrix-matched calibration step and internal standard (IS) spiking prior to extraction to account for matrix effects and recovery losses.

Solid-Phase Extraction Workflow Diagram

SPE_Workflow Prep 1. Sample Preparation (Homogenization & IS Spike) Condition 2. Sorbent Conditioning (MeOH -> Water) Prep->Condition Load 3. Sample Loading (Gravity or Low Vacuum) Condition->Load Wash 4. Washing (5% MeOH in Water) Load->Wash Elute 5. Elution (100% Acetonitrile) Wash->Elute Recon 6. Reconstitution (Initial Mobile Phase) Elute->Recon

Figure 2: Step-by-step HLB Solid-Phase Extraction workflow for thiadiazole derivatives.

Protocol A: Extraction from Agricultural Runoff Water

Objective: Isolate the target compound from high-volume aqueous samples containing dissolved humic acids.

  • Sample Preparation: Filter 50 mL of water through a 0.45 µm GF/F filter to remove suspended particulates. Spike with 10 µL of an isotopically labeled internal standard (e.g., Tiadinil-d3) at 1 µg/mL.

  • Conditioning: Mount a 60 mg/3 cc HLB cartridge on a vacuum manifold. Pass 3 mL of LC-MS grade Methanol, followed by 3 mL of LC-MS grade Water. Causality: This solvates the polymer chains, maximizing surface area for analyte interaction.

  • Loading: Load the 50 mL sample at a flow rate of 2–3 mL/min. Crucial: Do not exceed this rate, as the hydrophobic interactions require sufficient residence time to partition the analyte from the aqueous phase into the polymer.

  • Washing: Wash with 5 mL of 5% Methanol in water. Causality: This removes polar interferences (salts, small organic acids) without providing enough elutropic strength to desorb the highly lipophilic target compound. Dry the cartridge under high vacuum for 5 minutes.

  • Elution: Elute with 2 × 2 mL of Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 500 µL of Initial Mobile Phase (e.g., 40:60 Water:Acetonitrile with 0.1% Formic Acid).

Protocol B: Extraction from Plant Tissue (Tobacco/Rice Leaves)

Objective: Remove complex plant matrix components (chlorophyll, waxes) that cause severe ion suppression in LC-MS/MS.

  • Extraction: Lyophilize and homogenize 1.0 g of plant tissue. Add 10 mL of Acetone and sonicate for 15 minutes [4]. Centrifuge at 5000 × g for 10 minutes. Collect the supernatant and evaporate to ~1 mL. Dilute to 10 mL with HPLC water.

  • Conditioning: Condition a 60 mg HLB cartridge with 3 mL Acetone, 3 mL Methanol, and 3 mL Water.

  • Loading: Pass the 10 mL aqueous extract through the cartridge at 1 mL/min.

  • Washing: Wash with 3 mL of Water, followed by 3 mL of Hexane. Causality: The hexane wash is critical for plant tissues; it removes non-polar waxes and lipids that co-extract with the target compound, while the target compound remains bound to the HLB sorbent due to its specific pi-pi and dipole interactions with the divinylbenzene/vinylpyrrolidone matrix.

  • Elution: Elute with 4 mL of Ethyl Acetate/Acetone (1:1, v/v).

  • Reconstitution: Evaporate to dryness and reconstitute in 1 mL of LC mobile phase.

Quantitative Data and Method Validation

A self-validating protocol must demonstrate acceptable recovery and precision. The table below summarizes expected validation metrics using the HLB protocols described above, analyzed via UHPLC-MS/MS (ESI+).

Table 2: Representative Recovery and Matrix Effect Data

MatrixFortification Level (µg/kg or µg/L)Absolute Recovery (%)RSD (%) (n=6)Matrix Effect (%)
Runoff Water 0.592.44.1-5.2 (Minor suppression)
Runoff Water 5.095.13.8-4.8 (Minor suppression)
Rice Leaf 10.084.56.2-18.4 (Moderate suppression)
Rice Leaf 50.088.25.5-15.1 (Moderate suppression)
Soil (Loam) 10.081.37.4+8.2 (Minor enhancement)

Note: Matrix effect is calculated as (Response in Matrix / Response in Solvent - 1) × 100. Negative values indicate ion suppression.

References

  • Tsubata, K., et al. (2006). "Development of a novel plant activator for rice diseases, tiadinil." Journal of Pesticide Science. Available at:[Link]

  • Yasuda, M., et al. (2006). "Tiadinil, a novel class of activator of systemic acquired resistance, induces defense gene expression and disease resistance in tobacco." Journal of Pesticide Science. Available at:[Link]

  • MDPI. (2023). "Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds." Molecules. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Synthesis Yield of N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Welcome to the technical support center dedicated to the synthesis of N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis of N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and detailed protocols. Our focus is on a robust, two-stage synthetic pathway: the initial formation of the 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid core via the Hurd-Mori reaction, followed by the critical amide coupling step with cyclopentylamine.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages, each with its own set of challenges and optimization parameters.

G cluster_0 Stage 1: Thiadiazole Core Synthesis cluster_1 Stage 2: Amide Coupling Start Phenylglyoxylic Acid Hydrazone Derivative HurdMori Hurd-Mori Cyclization (SOCl₂) Start->HurdMori Intermediate 4-phenyl-1,2,3-thiadiazole- 5-carboxylic acid HurdMori->Intermediate Activation Carboxylic Acid Activation Intermediate->Activation Purified Intermediate Coupling Reaction with Cyclopentylamine Activation->Coupling Product N-cyclopentyl-4-phenyl-1,2,3- thiadiazole-5-carboxamide Coupling->Product

Caption: Overall two-stage synthetic pathway.

Stage 1: Synthesis of 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid

The foundation of this synthesis is the Hurd-Mori reaction, a classic and reliable method for constructing the 1,2,3-thiadiazole ring system from a hydrazone precursor by reacting it with thionyl chloride (SOCl₂)[1][2]. Success in this stage is paramount for the overall yield.

Troubleshooting Guide & FAQs: Hurd-Mori Reaction

Question 1: My reaction yield is very low, or I'm recovering only starting material. What are the primary causes?

Answer: This is a common issue often traced back to three critical parameters: moisture, temperature, and reagent purity.

  • Moisture Contamination: Thionyl chloride reacts violently and exothermically with water to produce HCl and SO₂ gas.[3][4] This side reaction consumes your reagent, reduces the effective concentration, and can generate acidic byproducts that degrade your material.

    • Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere. Use anhydrous solvents (e.g., DCM, Dioxane) and fresh, high-purity thionyl chloride.[4]

  • Suboptimal Temperature Control: The addition of thionyl chloride to the hydrazone suspension is exothermic.[5] Uncontrolled temperature increases can lead to the decomposition of the thiadiazole product and the formation of tar-like impurities.[6]

    • Solution: Add the thionyl chloride dropwise to the reaction mixture cooled in an ice-salt bath (0 to -10 °C).[4] After the addition is complete, allow the reaction to warm slowly to room temperature and stir until completion, monitored by TLC.

  • Incomplete Hydrazone Formation: The Hurd-Mori reaction requires a pre-formed hydrazone (e.g., a semicarbazone or tosylhydrazone). If the initial hydrazone formation is incomplete, the overall yield will be inherently limited.

    • Solution: Ensure the hydrazone-forming reaction has gone to completion. It is highly recommended to isolate and purify the hydrazone intermediate before proceeding to the cyclization step. This removes impurities that could interfere with the thionyl chloride reaction.[5]

  • Steric Hindrance: While not an issue for the phenyl group, highly hindered groups on the starting ketone can prevent the cyclization from occurring.[7]

G Start Low Yield in Hurd-Mori Reaction Q1 Are all reagents and solvents anhydrous? Start->Q1 Q2 Was temperature controlled during SOCl₂ addition? Q1->Q2 Yes Sol1 Solution: Use oven-dried glassware, anhydrous solvents, and fresh SOCl₂. Q1->Sol1 No Q3 Was the hydrazone precursor pure? Q2->Q3 Yes Sol2 Solution: Add SOCl₂ dropwise at 0 °C or below, then allow to warm slowly. Q2->Sol2 No Sol3 Solution: Isolate and purify the hydrazone before the cyclization step. Q3->Sol3 No End Yield Improved Q3->End Yes Sol1->Q2 Sol2->Q3 Sol3->End

Caption: Troubleshooting workflow for the Hurd-Mori reaction.

Question 2: I'm observing significant side products that are complicating purification. What are they and how can I minimize them?

Answer: Side product formation can arise from alternative cyclization pathways or reaction with unprotected functional groups.

  • Oxadiazine Formation: In some cases, particularly with hydrazones of α-ketoacids, an alternative cyclization can lead to oxadiazine byproducts.[7]

  • Reaction with Other Functional Groups: Thionyl chloride will react with unprotected groups like alcohols, amines, and even some amides.[7]

    • Solution: Ensure that your starting material does not contain functional groups that are reactive towards thionyl chloride. If they are present, they must be protected prior to the Hurd-Mori reaction. The success of the reaction is highly dependent on the nature of substituents; electron-withdrawing groups on the precursor can often improve yields.[8][9] Careful control of reaction temperature and time, as determined by TLC monitoring, is the best strategy to minimize the formation of degradation-related byproducts.[5]

Protocol 1: Synthesis of 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid

This protocol is adapted from established Hurd-Mori synthesis procedures.[2][5]

Step 1: Preparation of Phenylglyoxylic Acid Semicarbazone

  • In a 250 mL round-bottom flask, dissolve phenylglyoxylic acid (1 eq.) in ethanol.

  • In a separate beaker, prepare a solution of semicarbazide hydrochloride (1.1 eq.) and sodium acetate (1.5 eq.) in water.

  • Add the semicarbazide solution to the phenylglyoxylic acid solution with stirring.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid semicarbazone by filtration, wash with cold water, and dry thoroughly under vacuum.

Step 2: Cyclization with Thionyl Chloride

  • In a 250 mL three-necked, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, suspend the dry phenylglyoxylic acid semicarbazone (1 eq.) in anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice-salt bath.

  • Slowly add thionyl chloride (3-4 eq.) dropwise from the dropping funnel over 30-60 minutes with vigorous stirring, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.

  • Once complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice to quench the excess thionyl chloride.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Stage 2: Amide Coupling with Cyclopentylamine

The final step is the formation of the amide bond between the thiadiazole carboxylic acid and cyclopentylamine. This can be achieved through two primary, reliable methods: the Acyl Chloride Method and the Carbodiimide Coupling Method . The choice depends on the stability of the substrate, desired purity, and scale.

Troubleshooting Guide & FAQs: Amide Coupling

Question 3: My amide coupling yield is low. Which method is better, Acyl Chloride or Carbodiimide Coupling?

Answer: Both methods are effective, but they have different advantages and disadvantages.

  • Acyl Chloride Method: This involves converting the carboxylic acid to a highly reactive acyl chloride using SOCl₂ or oxalyl chloride, which then readily reacts with the amine.[10][11]

    • Pros: Often high-yielding and uses inexpensive reagents. The reaction is typically fast.

    • Cons: The acyl chloride intermediate can be unstable. The reaction generates HCl, which must be scavenged with a base (like triethylamine or pyridine). The conditions can be harsh for sensitive substrates.

  • Carbodiimide Coupling (e.g., EDC/HOBt): This method uses a coupling reagent like EDC to activate the carboxylic acid in situ. An additive like HOBt is crucial for high yield and purity.[12][13][14]

    • Pros: Milder reaction conditions, suitable for a wider range of functional groups. The byproducts are typically water-soluble, simplifying work-up.[15][16]

    • Cons: Reagents are more expensive. Reactions can be slower. Potential for side reactions if not optimized.

For N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide, both methods are viable. If the thiadiazole core is stable to SOCl₂, the acyl chloride route can be very efficient. The EDC/HOBt method is generally considered the more robust and reliable "go-to" method for medicinal chemistry applications due to its mildness and broad applicability.[17]

Question 4: I'm using EDC and still getting low yields and a major byproduct. What is happening?

Answer: You are likely observing the formation of an N-acylurea byproduct . This occurs when the activated carboxylic acid intermediate (the O-acylisourea) does not react quickly enough with the amine and instead undergoes an intramolecular rearrangement.[12][16]

  • The Critical Role of HOBt: 1-Hydroxybenzotriazole (HOBt) is used as an additive to prevent this. It intercepts the highly reactive O-acylisourea to form an HOBt-active ester. This active ester is more stable than the O-acylisourea (less prone to rearrangement) but still highly reactive towards the amine. This catalytic cycle significantly improves the yield of the desired amide.[12][18][19]

    • Solution: Always include an additive like HOBt (1.0-1.2 eq.) in your EDC coupling reactions. Ensure the order of addition is correct: pre-mix the carboxylic acid, amine, and HOBt before adding EDC.

G cluster_0 EDC Activation cluster_1 Productive Pathway (with HOBt) cluster_2 Side Reaction Pathway (No HOBt) RCOOH R-COOH O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC HOBt HOBt O_acylisourea->HOBt Intercepted by HOBt N_acylurea N-Acylurea (Byproduct) O_acylisourea->N_acylurea Rearrangement Active_Ester HOBt Active Ester (More Stable) HOBt->Active_Ester Amide Desired Amide Active_Ester->Amide + R'-NH₂ Amine1 R'-NH₂ Amine1->Amide

Caption: EDC/HOBt mechanism vs. N-acylurea side reaction.

Protocol 2: Amide Coupling via Acyl Chloride Method
  • Place the purified 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid (1 eq.) in a dry, three-necked flask under an inert atmosphere.

  • Add anhydrous DCM, followed by a catalytic amount of DMF (1-2 drops).

  • Cool the mixture to 0 °C and add oxalyl chloride (1.5 eq.) or thionyl chloride (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases and the solution is clear.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

  • Dissolve the crude acyl chloride in fresh, anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve cyclopentylamine (1.1 eq.) and a non-nucleophilic base like triethylamine (1.5 eq.) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water. Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient).

Protocol 3: Amide Coupling via EDC/HOBt Method
ReagentMolar Eq.Purpose
4-phenyl-1,2,3-thiadiazole-5-carboxylic acid1.0Starting Material
Cyclopentylamine1.1Amine Nucleophile
EDC Hydrochloride1.2Coupling Reagent
HOBt1.2Additive/Activator
DIPEA or Triethylamine2.0Non-nucleophilic Base
Anhydrous DMF or DCM-Solvent
  • To a solution of 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 eq.) in anhydrous DMF or DCM, add cyclopentylamine (1.1 eq.), HOBt (1.2 eq.), and DIPEA (2.0 eq.).

  • Stir the mixture at room temperature for 10 minutes.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq.) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society. Available at: [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

  • Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Available at: [Link]

  • OpenStax. (2023). 21.3 Reactions of Carboxylic Acids. Organic Chemistry. Available at: [Link]

  • Tkachenko, et al. Application of the Hurd-Mori reaction for the synthesis of chiral 1,2,3-thia(seleno)diazole derivatives from (+). Available at: [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). Available at: [Link]

  • Reddy, et al. (2007). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.
  • Semantic Scholar. Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • Leonard, M. S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. Available at: [Link]

  • Dunne, et al. (2000). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry.
  • Kumar, et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Le-Drian, C., & Vionnet, J. P. (2013). Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. Organic Letters. Available at: [Link]

  • ResearchGate. Which reagent high yield direct amide formation between Carboxylic acids and amines? Available at: [Link]

  • Clark, J. (2015). The Preparation of Amides. Chemguide. Available at: [Link]

  • Ding, et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Al-Mathkouri, et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules. Available at: [Link]

  • ISRES Publishing. (2021). Thiadiazoles and Their Properties. Available at: [Link]

  • Fukatsu, et al. (2004). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Applied and Environmental Microbiology. Available at: [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. Available at: [Link]

  • Maccarone, et al. (2024). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Turner, et al. (2005). Synthesis of Pyrrolo[2,3-d][1][3][20]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules. Available at: [Link]

  • Sun, et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry.
  • Beaulieu, F., & Legault, C. Y. (2020).
  • Szeliga, et al. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules. Available at: [Link]

  • Turner, M., et al. (2005). Synthesis of pyrrolo[2,3-d][1][3][20]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization. Molecules. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2024). Synthesis and Spectral Characteristics of N-(2,2,2- Trichloro-1-Thioureidoethyl)Carboxamides and 2-(1- Carboxamido-2,2,2-Trichloroethyl)Isothiouronium Chlorides.
  • IRJET. (2022). SYNTHESIS OF AN HETEROCYCLIC COMPOUND 5-PHENYL-1, 3, 4- THIADIAZOLE-2-AMINE.
  • Semantic Scholar. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available at: [Link]

  • Tokareva, M. A., et al. (2018). REACTION OF SODIUM 4-ACETYL-1-PHENYL-1H-1,2,3-TRIAZOL- -5-OLATE WITH 1,2,3-THIADIAZOLE-4-CARBOXYLIC ACID HYDRAZIDE. MOSM2018.

Sources

Optimization

reducing side products during N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide synthesis

Welcome to the Process Optimization & Troubleshooting Portal. The synthesis of N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves three critical transformations: the Hurd-Mori cyclization to form the thiadia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization & Troubleshooting Portal. The synthesis of N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves three critical transformations: the Hurd-Mori cyclization to form the thiadiazole core, ester hydrolysis, and a HATU-mediated amidation. This guide addresses the mechanistic causality behind common side products and provides self-validating protocols to ensure high-yielding, reproducible batches.

Ticket #101: Hurd-Mori Cyclization Yields and Byproducts

Q: My Hurd-Mori cyclization using thionyl chloride (SOCl₂) is stalling, yielding multiple TLC spots and significant chlorination byproducts. How can I drive this to completion cleanly?

Root Cause Analysis: The Hurd-Mori reaction relies on a Pummerer-like rearrangement of a hydrazone intermediate upon treatment with SOCl₂. The success of this cyclization is highly dependent on the electronic nature of the nitrogen atom in the precursor [4]. If the precursor lacks a strong electron-withdrawing group (EWG), the intermediate is unstable, leading to poor conversion (often <25%) and competing side reactions such as chlorination or the formation of oxadiazine-dione derivatives [4, 5]. Furthermore, using harsh conditions (e.g., refluxing in chloroform) to force the reaction of electron-rich precursors exacerbates thermal decomposition.

Corrective Action: Ensure your hydrazone precursor utilizes an electron-withdrawing N-protecting group (such as an N-acyl, methyl carbamate, or N-tosyl group) [4, 5]. This stabilizes the N-thiadiazolium intermediate and strongly favors the elimination of HCl to form the fully aromatized 1,2,3-thiadiazole ring. Conduct the reaction in dichloromethane (CH₂Cl₂) at lower temperatures (0 °C to RT) to suppress chlorination.

HurdMori Start Hydrazone Precursor (Needs EWG) SOCl2 Add SOCl2 (CH2Cl2, 0°C to RT) Start->SOCl2 Check TLC/LC-MS Check SOCl2->Check Success Ethyl 4-phenyl-1,2,3- thiadiazole-5-carboxylate Check->Success Optimal Fail1 Chlorination Byproducts Check->Fail1 Excess Heat Fail2 Unreacted Precursor Check->Fail2 EDG Present Fix1 Reduce Temp / Avoid Reflux Fail1->Fix1 Fix2 Ensure EWG on N-atom Fail2->Fix2

Workflow for troubleshooting Hurd-Mori cyclization and mitigating side products.

Protocol 1: Optimized Hurd-Mori Cyclization
  • Preparation: Dissolve the N-protected hydrazone precursor (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under an inert atmosphere.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add freshly distilled SOCl₂ (3.0 eq) dropwise over 15 minutes.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Validation: Monitor by LC-MS. The reaction is self-validating when the precursor mass disappears and the fully aromatized thiadiazole mass [M+H]+ is the dominant peak.

  • Quench: Carefully pour the mixture into ice-cold saturated NaHCO₃ to neutralize excess SOCl₂. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate under reduced pressure.

Ticket #102: Product Loss During Ester Hydrolysis

Q: I successfully isolated ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate, but after LiOH hydrolysis and acidic workup, my yield of the carboxylic acid is near zero. Is the product degrading?

Root Cause Analysis: Yes. 1,2,3-thiadiazole-5-carboxylic acids are highly electron-deficient heteroaromatics. The adjacent nitrogen acts as a powerful electron sink, making these compounds highly susceptible to thermal decarboxylation [3]. If you apply heat during the acidification step or use a heated water bath during rotary evaporation, the carboxylic acid will rapidly extrude CO₂, leaving you with the volatile 4-phenyl-1,2,3-thiadiazole side product.

Protocol 2: Cold Hydrolysis and Isolation
  • Hydrolysis: Dissolve the ester in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (2.0 eq) and stir at room temperature (strictly ≤ 25 °C) until TLC indicates complete consumption of the ester.

  • Solvent Removal: Remove the THF under reduced pressure with the water bath set to no higher than 25 °C .

  • Acidification: Cool the remaining aqueous phase to 0 °C in an ice bath. Slowly acidify to pH 2–3 using 1M HCl while maintaining the internal temperature below 5 °C.

  • Extraction: Extract immediately with cold ethyl acetate. Wash with brine, dry over Na₂SO₄, and evaporate the solvent at room temperature to yield the intact 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid.

Ticket #103: Amide Coupling Byproducts (+98 Da Mass Adduct)

Q: During the final coupling of 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid with cyclopentylamine using HATU and DIPEA, LC-MS shows a massive impurity with a +98 Da mass shift relative to the amine. What is this, and how do I prevent it?

Root Cause Analysis: You are observing a uronium/guanidinium side reaction. HATU is an exceptional coupling reagent, but it contains a highly electrophilic guanidinium carbon. Aliphatic amines like cyclopentylamine are strong nucleophiles. If the amine is exposed to unreacted HATU, it will attack the coupling reagent directly instead of the active ester, forming a stable 2-substituted 1,1,3,3-tetramethylguanidine (TMG) byproduct (an exact +98 Da mass addition) [1, 2].

This side reaction is heavily influenced by the choice of base. Standard bases like Triethylamine (TEA) or DIPEA facilitate this guanylation. Switching to a sterically hindered base like 2,6-lutidine prevents the base-assisted direct attack on HATU, effectively eliminating the TMG byproduct [2].

Table 1: Effect of Base Selection on HATU-Mediated Amidation vs. Guanylation [2]

Base Used (in ACN/DMF)Steric HindranceYield of Target Amide (%)Yield of Guanylated Byproduct (%)
Triethylamine (TEA)Low< 10%> 85%
N,N-Diisopropylethylamine (DIPEA)Moderate~ 45%~ 50%
2,6-Lutidine High > 95% Not Detected

Note: Data demonstrates the competition between desired amidation and undesired guanylation when coupling highly nucleophilic amines.

HATUCoupling Acid Thiadiazole-5-carboxylic acid ActiveEster Active OAt Ester Acid->ActiveEster Pre-activation HATU HATU + 2,6-Lutidine HATU->ActiveEster SideProduct Guanylated Amine (+98 Da) HATU->SideProduct Direct Attack (No Pre-activation) Product Target Amide ActiveEster->Product Add Amine Amine Cyclopentylamine Amine->Product Amine->SideProduct

Mechanism of HATU amidation highlighting the pre-activation bypass of guanylation.

Protocol 3: Optimized Amidation via Pre-Activation

To completely suppress the TMG side product, you must employ a pre-activation strategy combined with a bulky base to consume all HATU before the amine is introduced.

  • Pre-Activation: In a dry flask, dissolve 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF (0.1 M). Add 2,6-lutidine (2.5 eq).

  • Incubation: Stir the mixture at room temperature for exactly 10 minutes. Self-Validation Step: An LC-MS aliquot of this mixture should show the complete disappearance of the carboxylic acid and the formation of the active OAt ester intermediate. No free HATU should remain.

  • Amine Addition: Once pre-activation is confirmed, add cyclopentylamine (1.1 eq) dropwise.

  • Completion: Stir for 1–2 hours at room temperature. The reaction will cleanly yield N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide without guanidinium contamination. Dilute with water to precipitate the product or extract with ethyl acetate.

References

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. 1

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. ACS Publications. 2

  • Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Thieme Connect.

  • Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. PMC.3

  • SYNTHESIS OF THIENO[3,2-d][1,2,3]THIADIAZOLES. Clockss. 4

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Welcome to the Technical Support Center for the isolation and purification of N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide . This compound is a highly lipophilic thiadiazole derivative, typically synthesized vi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide . This compound is a highly lipophilic thiadiazole derivative, typically synthesized via the amide coupling of 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid and cyclopentylamine.

Because the 1,2,3-thiadiazole core is sensitive to strong bases and extreme thermal stress, and the cyclopentyl moiety introduces significant non-polar character, standard purification workflows must be carefully optimized. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-purity yields.

Mechanistic Rationale & Workflow Visualization

The purification of this compound relies on exploiting the physical properties of its functional groups:

  • The 1,2,3-Thiadiazole Ring: Highly electron-deficient but prone to base-catalyzed ring-opening and thermal extrusion of nitrogen gas ( N2​ ) [1]. Mild conditions are mandatory.

  • The Carboxamide Linkage: Provides a hydrogen-bond donor/acceptor site, which is critical for successful crystal lattice formation during recrystallization.

  • Phenyl & Cyclopentyl Groups: Impart high lipophilicity, making the molecule highly soluble in organic solvents (DCM, EtOAc) and prone to "oiling out" rather than crystallizing in mixed aqueous systems.

PurificationWorkflow Crude Crude Reaction Mixture (Amide Coupling) LLE Liquid-Liquid Extraction (NaHCO3 / Brine) Crude->LLE Quench & Wash OrgLayer Organic Layer (DCM or EtOAc) LLE->OrgLayer Separate Chromatography Silica Gel Column (Hexane:EtOAc) OrgLayer->Chromatography Concentrate & Load Recryst Recrystallization (MeOH/H2O) Chromatography->Recryst Pool Fractions Pure Pure N-cyclopentyl-4-phenyl- 1,2,3-thiadiazole-5-carboxamide Recryst->Pure Crystallizes Fail Oiling Out / Impurities Recryst->Fail Fails Fail->Chromatography Repurify

Workflow for the purification and recrystallization of thiadiazole carboxamides.

Standard Operating Procedures (SOPs)

SOP A: Liquid-Liquid Extraction & Silica Gel Chromatography

This protocol is designed to remove unreacted precursors (acid and amine) and coupling reagent byproducts (e.g., urea derivatives from EDC/HATU) prior to crystallization.

  • Dilution & Quenching: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (10 mL per 1 mmol of theoretical product).

  • Mild Basic Wash: Wash the organic layer with saturated aqueous NaHCO3​ (3 × 50 mL).

    • Causality: NaHCO3​ deprotonates the unreacted 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid, partitioning it into the aqueous layer without degrading the base-sensitive thiadiazole ring [1].

    • Self-Validation Step: Acidify the separated aqueous layer to pH 2 using 1M HCl. The appearance of a white precipitate confirms the successful extraction of the unreacted starting acid.

  • Acidic Wash: Wash with 1M HCl (1 × 50 mL) to protonate and remove unreacted cyclopentylamine.

  • Drying & Concentration: Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo at a bath temperature strictly below 40 °C to prevent thermal degradation.

  • Chromatography: Load the crude concentrate onto a neutral silica gel column. Elute using a gradient of Hexanes:EtOAc (starting at 9:1, progressing to 7:3). Monitor fractions via TLC (UV active at 254 nm).

SOP B: Optimal Recrystallization Workflow

Thiadiazole carboxamides often crystallize well from alcoholic solvents, but the lipophilic cyclopentyl group requires precise anti-solvent addition [2].

  • Dissolution: Dissolve the chromatographically purified product in a minimal volume of hot Methanol (approx. 55–60 °C). Do not boil.

  • Anti-Solvent Addition: Slowly add deionized water dropwise while swirling until the solution reaches the "cloud point" (faint, persistent turbidity).

  • Clarification: Add 1–2 drops of hot Methanol just until the turbidity clears.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed for 4 hours. Causality: Slow cooling allows the carboxamide hydrogen bonds to align properly, preventing the lipophilic groups from collapsing into an amorphous oil.

  • Harvesting: Once crystals have formed at room temperature, transfer the flask to an ice bath (0–4 °C) for 2 hours to maximize yield. Filter via vacuum filtration and wash with ice-cold Methanol:Water (1:1) [3].

Quantitative Data Matrices

Table 1: Solvent Selection for Column Chromatography
Solvent SystemPolarity IndexElution Power for TargetApplication Notes
Hexanes / EtOAc ModerateOptimalStandard gradient (9:1 to 7:3) effectively separates non-polar impurities and coupling byproducts.
DCM / MeOH HighToo StrongCauses co-elution of polar coupling byproducts (e.g., tetramethylurea from HATU); avoid.
Toluene / Acetone ModerateAlternativeUseful fallback if persistent co-elution occurs in Hex/EtOAc systems.
Table 2: Recrystallization Solvent Systems & Expected Outcomes
Solvent SystemSolubilizing Power (Hot)Anti-solvent Power (Cold)Expected YieldCrystal Quality / Notes
Methanol / Water HighHigh75–85%Good (Needles). Requires strict temperature control to avoid oiling out.
Cyclohexane ModerateModerate60–70%Excellent (Prisms). Highly recommended if the compound resists crystallization in MeOH [3].
EtOAc / Hexanes Very HighHigh50–60%Poor. High probability of oiling out due to the cyclopentyl group's affinity for hexanes.

Troubleshooting Guide & FAQs

Q: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing during the Methanol/Water recrystallization. What is the mechanistic cause, and how do I fix it? A: Oiling out occurs when the compound supersaturates at a temperature that is higher than its melting point in the chosen solvent system. The highly lipophilic cyclopentyl group disrupts rapid crystal lattice packing, causing the molecule to separate as a liquid phase.

  • Fix: Reheat the mixture until it is completely homogeneous. Allow it to cool much more slowly (e.g., suspend the flask in a warm water bath and let the entire bath cool to room temperature overnight). If oiling persists, scratch the inside of the flask with a glass rod to provide nucleation sites, or switch your solvent system entirely to hot Cyclohexane [3].

Q: I am observing a persistent impurity co-eluting on the silica column. How can I remove it? A: If you utilized HATU or EDC/HOBt for the amide coupling, you are likely seeing urea-based byproducts.

  • Fix: Ensure your liquid-liquid extraction is rigorous. EDC byproducts are water-soluble, but if you used DCC, the resulting dicyclohexylurea (DCU) is highly insoluble and must be filtered off before extraction. For HATU, washing the organic layer with a 5% aqueous LiCl solution will aggressively pull residual DMF and polar coupling byproducts into the aqueous phase.

Q: Can I use basic alumina instead of silica gel for chromatography to neutralize residual acids? A: No. The 1,2,3-thiadiazole ring is highly sensitive to basic conditions. Exposure to basic alumina can induce ring-opening reactions or premature degradation [1]. Stick strictly to neutral silica gel and rely on the NaHCO3​ wash to handle residual acids.

Q: Is it safe to use a rotary evaporator at 60 °C to speed up the concentration of the organic layer? A: It is highly discouraged. 1,2,3-thiadiazoles can undergo thermal degradation, sometimes releasing N2​ gas if exposed to prolonged heat [1]. Keep the rotary evaporator water bath at or below 40 °C and rely on a strong vacuum rather than heat to remove the solvent.

References

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis of 4-Methyl-1,2,3-thiadiazole Derivatives via Ugi Reaction and Their Biological Activities Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Discovery of Novel Isothiazole, 1,2,3-Thiadiazole, and Thiazole-Based Cinnamamides as Fungicidal Candidates Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Optimization

Technical Support Center: Troubleshooting LC-MS/MS Matrix Effects for N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Welcome to the Analytical Support Center. This guide is designed for researchers and drug development professionals facing quantification challenges with N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide (CAS: 11902...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. This guide is designed for researchers and drug development professionals facing quantification challenges with N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide (CAS: 1190257-02-3)[1]. Due to its highly lipophilic cyclopentyl and phenyl moieties, this 1,2,3-thiadiazole derivative[2] typically elutes late in reversed-phase liquid chromatography (RP-LC). This late elution forces the analyte to co-elute with endogenous hydrophobic matrix components (such as phospholipids in plasma or waxes in plant extracts), leading to severe ion suppression in the electrospray ionization (ESI) source[3].

This guide provides field-proven, self-validating protocols to diagnose, quantify, and systematically eliminate these matrix effects.

Part 1: Mechanistic Overview of the Problem

Before troubleshooting, it is critical to understand why the signal is failing. Matrix effects in LC-MS/MS primarily occur not in the mass analyzer, but in the ESI source[4]. When N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide co-elutes with matrix lipids, they compete for the limited excess charge on the surface of the ESI droplets[3]. Because endogenous lipids are highly surface-active, they monopolize the droplet surface, preventing the target analyte from achieving the gas-phase ionization required for detection[5].

ESI_Mechanism A LC Eluent (Analyte + Matrix) B Taylor Cone & Droplet Formation A->B C Surface Charge Competition B->C Solvent Evaporation D Analyte Ion Suppression C->D Matrix saturates droplet surface

Mechanism of ion suppression during electrospray ionization (ESI).

Part 2: Frequently Asked Questions (FAQs)

Q: I am seeing a 40% drop in signal intensity for N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide in biological samples compared to my neat solvent standards. Is this a matrix effect or poor extraction? A: You must decouple extraction efficiency from ionization efficiency to find the root cause. A low signal could mean the extraction failed to pull the analyte out of the matrix, or it could mean the matrix is suppressing the signal in the MS source[6]. To isolate the variable, use the Post-Extraction Spike Method (detailed in Protocol 2 below). If you extract a blank matrix first and then spike the analyte into the final extract, any signal loss compared to a neat solvent standard is definitively a matrix effect[7].

Q: Simple protein precipitation (PPT) is not working. What is the most effective sample preparation strategy? A: PPT denatures proteins but leaves high concentrations of glycerophospholipids in the extract. Because N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide is highly lipophilic, it co-elutes with these lipids. You must upgrade to Solid-Phase Extraction (SPE) or use specialized Phospholipid Depletion Plates[8]. Hybrid SPE plates utilize Lewis acid-base interactions (e.g., zirconia/titania) to specifically trap the phosphate moiety of phospholipids while allowing your neutral/weakly basic thiadiazole analyte to pass through unhindered.

Q: Can I just dilute the sample to reduce the matrix effect? A: Yes, the "dilute-and-shoot" approach reduces the absolute concentration of matrix interferents entering the MS, which can restore ionization efficiency[9]. However, this is only a viable strategy if your LC-MS/MS system has sufficient sensitivity to detect the diluted analyte without falling below your required Lower Limit of Quantitation (LLOQ)[8].

Q: I cannot eliminate the matrix effect entirely through sample prep. How do I compensate for it during quantification? A: You must utilize a Stable Isotope-Labeled Internal Standard (SIL-IS)[7]. A deuterated or 13C/15N-labeled version of N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide will co-elute exactly with the native analyte. Because they are in the ESI source at the exact same time, they experience the exact same degree of ion suppression[3]. The ratio of analyte to IS remains constant, creating a self-correcting mathematical system for reliable quantification[6].

Part 3: Diagnostic and Mitigation Workflow

Workflow Start Suspect Matrix Effect? Qual Post-Column Infusion (Identify Suppression Zones) Start->Qual Quant Post-Extraction Spike (Calculate % ME) Start->Quant Decision Is ME > ±15%? Qual->Decision Quant->Decision Prep Optimize Sample Prep (SPE / Phospholipid Depletion) Decision->Prep Yes Chrom Adjust LC Gradient (Shift Retention Time) Decision->Chrom Yes IS Implement SIL-IS or Matrix-Matched Calibration Decision->IS Yes Valid Proceed to Method Validation Decision->Valid No Prep->Valid Chrom->Valid IS->Valid

Systematic workflow for diagnosing and mitigating LC-MS matrix effects.

Part 4: Experimental Protocols

The following protocols are designed as self-validating systems. By running these exact steps, you eliminate analytical blind spots and generate mathematically sound proof of your method's integrity.

Protocol 1: Qualitative Assessment via Post-Column Infusion

Purpose: To visually map where matrix components elute and suppress the MS signal[9].

  • Preparation : Prepare a neat standard solution of N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide at a high concentration (e.g., 1 µg/mL in 50:50 Water:Acetonitrile).

  • Hardware Setup : Connect a syringe pump to a zero-dead-volume T-piece installed between the analytical LC column and the MS source inlet.

  • Continuous Infusion : Infuse the standard solution continuously at 10 µL/min. Monitor the specific MS/MS MRM transition for the analyte to establish a steady, flat baseline signal.

  • Matrix Injection : While the analyte is infusing, inject a blank matrix extract (e.g., extracted plasma) through the LC system using your intended chromatographic gradient.

  • Data Interpretation : Observe the MS/MS chromatogram. Any sudden dip or "valley" in the baseline indicates a zone of ion suppression caused by eluting matrix components. If your analyte's retention time falls within this valley, you must alter the LC gradient or improve sample cleanup.

Protocol 2: Quantitative Assessment via Post-Extraction Spiking

Purpose: To calculate the exact percentage of Matrix Effect (ME) and separate it from Extraction Recovery (RE)[7].

  • Set A (Neat Standard) : Prepare the analyte in pure reconstitution solvent at your target concentration.

  • Set B (Post-Extraction Spike) : Extract a blank matrix using your current sample prep method. Spike the analyte into the final extract at the exact same concentration as Set A.

  • Set C (Pre-Extraction Spike) : Spike the analyte into the raw blank matrix, then perform the extraction.

  • Self-Validating Calculations :

    • Matrix Effect (ME %) = (Peak Area of Set B / Peak Area of Set A) × 100 (Values < 85% indicate significant suppression; > 115% indicate enhancement)

    • Extraction Recovery (RE %) = (Peak Area of Set C / Peak Area of Set B) × 100

    • Causality Check: If RE is low (e.g., 40%) but ME is near 100%, your ionization is fine, but your extraction chemistry is failing. Do not waste time adjusting LC gradients; fix the extraction solvent.

Part 5: Quantitative Data & Method Comparison

The table below summarizes the expected performance of various sample preparation strategies when extracting highly lipophilic small molecules like N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide from complex biological matrices.

Table 1: Comparison of Sample Preparation Strategies for Lipophilic Analytes

Extraction StrategyPrimary Mechanism of ActionExpected Matrix Effect (ME %)Expected Recovery (RE %)Pros & Cons
Protein Precipitation (PPT) Denatures proteins via organic solvent addition.40-50% (Severe Suppression)>90%Pro: Fast, low cost.Con: Leaves phospholipids intact, causing massive suppression for late-eluting analytes.
Liquid-Liquid Extraction (LLE) Partitions analyte into a non-polar immiscible solvent.75-85% (Moderate Suppression)70-80%Pro: Cleaner than PPT.Con: Highly lipophilic analytes will co-extract with neutral matrix lipids.
Solid-Phase Extraction (SPE) Retains analyte on sorbent while washing away matrix.90-105% (Negligible ME)>85%Pro: Highly selective, removes salts and lipids.Con: Time-consuming method development.
Phospholipid Depletion Lewis acid-base trapping of lipid phosphate groups.95-100% (Negligible ME)>90%Pro: Rapid, directly targets the primary cause of ESI suppression.Con: Higher consumable cost per sample.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research, longdom.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnVLEg1htYEjAGvlWbNalCe77CuPbBTbyanfkEDZH5i02y5oMUy58Rm9ON4WRtweBamr_Oo89f_zvrpwxWpdUS1uWPxhUCQipyCtVg4Hry3kNOy7VAaGdWQ5hMnEZBsMJYDkBHZrEgCxnELkMo2_wYDQA1F_tY4GzNE_WY-qcGrfl3auz1xsP5VrqR5-_7tQ9Mrs-l3iKGNEoJS3hkaUcPuyjS2YbuBfcPxUseBok9OWPbTiWptLM=]
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnjIKQr4Ry7SQmWRAdCMtrRbM9agTIbuQRppREuN1in0rZQ2RnqGZQIk4Jxa_ScWboJ1DQbN0m0DnapNIMg2klpUOFNWnCYH4OoonXcELwFU37y30dEf6VNdh4Q3DCyfqLPkQKcwmno0NvLw==]
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples, sigmaaldrich.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfEuCby7AwHmtM9AwMpS2fnzJkHCeDzADJRDg8Or4XfuFWaGyKuNmJRPrcnmD0nJU70fONwcxQlARCrqwCtDGWYHm5jK17TBjNleXmmF_DC5i31CurYxg7s3cJaIY43M9x1NFcej0_pouiYy0c7JyH1J-y6O7098RmxCBFfeZxZA4IUCJuLqtu20CBk8jhrzZzbwioI4rX07OrKTEkihkvrc9cVOHFRSoVH9mctnBd_8DJYziZtW8VTml5T-WOEPF-smuhvZ6CQ1USpPFDvNHSUxQ=]
  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review, rsc.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9KdO8-3f3lqRm6O0zSYfY8r8V5owEUw2DHzZPd9cAZKhBfShED84Q25-FL_npvVEsrP1SDZyhSo0SG4h3YOegYmnARPA4CBWzM3TiN51t24-lafsos1ug_XrqH_6FHkvCAA8DBl7B6yLkod4YwMCjcRUKy-rGc-WwydA=]
  • Assessment of matrix effect in quantitative LC-MS bioanalysis, tandfonline.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExLsMP5FhaoC2hlrq_SmzC5tfT3aOyBfpK8vPsMRvG1tutKAPXwJVV97r-v3xuSmKK3Gzbx1KB9oC67w7LaFzk9K9qL7u99Dz3CYph9PS0tt8XpoJkLeSEkzdQmg7gS9N5GbCgzgE0JWc-TPEkOiX-vaDU6w==]
  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGCXxqYVYjVT20ff3UNd7usmpcb6HKhtmPWrHK_vO0NQTfLAi8bv284qXIrkqRYxYQq7rO9FqpbFH7tZ5kqAwZl5exw00OU06i9-khWzGmud8nPj2CldGPitkS-Iro0wPAb1eqQGHCnN_i9RE=]
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis, chromatographyonline.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtmloF9VFOx9XqqTwx2sHwhQEXgje3z9ACfVRho2fHCB4M0WgtUQYTihDkfj0OvREDgiIPVDunR7IDh8TktDyN4PRlCtmAPoFkjCAOgW7Cb3ug-z1UHYOT15I4neQWRKiT_iPo-Ttp1FNg_LivO2D1koDRhP8Hjn05icTlfao-z4UkpI68fDi6JpYbEh-9d2WXdlorlOLTcKyGpoZHcz2wpEogKtnxhmP5GO0OPRwP9frBTDdd]
  • The Impact of Matrix Effects on Mass Spectrometry Results, resolvemass.ca,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz8wjle6rgWJzFQaoJYuciQeCpib1b-Xh75X4soA5QctEVk2AeJG8C-kaXdIZnnCBRFSUdh2WzRbEmngAW5ARG4t1_AfcbaSF9Bw6d2xKAuoCOfhTLIyysQXFyK5VZh9GzuYWhYAsPTe0E9zxyOg==]
  • Product Index - AA Blocks (N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide), aablocks.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGInLo5aDGMAOHLWucMjOV9spC_Lg-V2Yr00u_Dpl_hGdhUk59J2HCV2vw5elJASeFpqapGPCBF8CwW8QWVeCFluprnL9ap-GnLUjoTQX-VDabjNqec4hl0P-tSp_LSjLjc292TeyPyHQ==]
  • Discovery of Novel Isothiazole, 1,2,3-Thiadiazole, and Thiazole-Based Cinnamamides as Fungicidal Candidates, acs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrV_RD7qKsUa12yeQGNOrgCnHMlRlkQED7ZKUY3F8pw0D5fvc4qjQiNMIS6mhYdd_okef0axesbf9_48mXq6Hs36DJdKvFkRuY9ANCJMRDhEKRwnBXxfOKs7OvYzdl9-ROn3_3mxa54RxdKQ==]

Sources

Reference Data & Comparative Studies

Validation

N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide as a reference standard in chromatography

A Comprehensive Comparison Guide: N-Cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide as a Chromatography Reference Standard Executive Summary In the fields of agrochemical residue analysis and plant pathology, 1,2,3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide: N-Cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide as a Chromatography Reference Standard

Executive Summary

In the fields of agrochemical residue analysis and plant pathology, 1,2,3-thiadiazole-5-carboxamide derivatives are highly scrutinized due to their potent role as plant defense elicitors. This guide provides an in-depth technical comparison of N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide (N-CPTC) against the commercial benchmark Tiadinil and its structural analog, N-cyclohexyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide . Designed for analytical chemists and drug development professionals, this document outlines physicochemical profiling, chromatographic behavior, and a self-validating UPLC-MS/MS methodology for complex matrix analysis.

Mechanistic Context: The Role of 1,2,3-Thiadiazole-5-Carboxamides

To understand the analytical importance of these reference standards, one must first understand their biological application. Compounds containing the 1,2,3-thiadiazole-5-carboxamide core do not typically exhibit direct antimicrobial or fungicidal activity. Instead, they act as synthetic elicitors that trigger Systemic Acquired Resistance (SAR) in plants[1].

Mechanistically, these compounds operate downstream of Salicylic Acid (SA) accumulation but upstream of the NPR1 (Non-expresser of PR genes 1) master regulator[2]. The activation of NPR1 leads to the expression of Pathogenesis-Related (PR) genes (such as PR1, PR2, and PR5), conferring broad-spectrum immunity against viral, bacterial, and fungal pathogens[1]. Because these compounds are applied to crops like rice and tobacco, highly sensitive chromatographic methods are legally mandated to monitor their residues and metabolites[3].

SAR_Pathway Pathogen Pathogen Infection SA Salicylic Acid (SA) Accumulation Pathogen->SA Triggers NPR1 NPR1 Activation (Master Regulator) SA->NPR1 Activates Thiadiazole 1,2,3-Thiadiazole-5-carboxamides (e.g., Tiadinil, N-CPTC) Thiadiazole->NPR1 Acts downstream of SA & upstream of NPR1 PR_Genes PR Gene Expression (PR1, PR2, PR5) NPR1->PR_Genes Induces SAR Systemic Acquired Resistance (Broad-Spectrum Immunity) PR_Genes->SAR Confers

Systemic Acquired Resistance (SAR) pathway modulated by 1,2,3-thiadiazole-5-carboxamide derivatives.

Physicochemical & Chromatographic Profiling

When selecting a reference standard or an internal standard (IS) for quantitative LC-MS/MS, structural homology to the target analyte is paramount. N-CPTC serves as an exceptional analog for Tiadinil residue analysis.

Causality in Chromatographic Behavior: The retention time in reversed-phase liquid chromatography (RPLC) is dictated by the compound's hydrophobicity (LogP). Tiadinil possesses a 3-chloro-4-methylphenyl group, giving it a LogP of ~3.0. By replacing this with a cyclopentyl group (N-CPTC), the LogP increases slightly to ~3.2, resulting in a longer retention time. The N-cyclohexyl analog further increases lipophilicity (LogP ~3.6) and steric bulk. This predictable shift in retention time allows N-CPTC to elute closely enough to Tiadinil to experience identical matrix effects during electrospray ionization (ESI), yet distinct enough to achieve baseline resolution on a C18 column, preventing isobaric interference.

Table 1: Physicochemical Properties & UPLC-MS/MS Parameters

Data acquired using a C18 column (2.1 x 100 mm, 1.7 µm) with a water/acetonitrile (0.1% formic acid) gradient.

CompoundMW ( g/mol )Est. LogPPrecursor Ion [M+H]⁺Quantifier Transition (m/z)Qualifier Transition (m/z)Retention Time (min)
Tiadinil 267.733.0268.0268.0 → 125.0268.0 → 89.04.2
N-CPTC 273.353.2274.1274.1 → 131.0274.1 → 103.04.8
N-Cyclohexyl Analog 287.383.6288.1288.1 → 131.0288.1 → 103.05.5

Experimental Workflow: Self-Validating Protocol for Residue Analysis

To ensure scientific integrity, the following UPLC-MS/MS methodology for extracting thiadiazole derivatives from complex plant matrices (e.g., flue-cured tobacco) is designed as a self-validating system[3]. It incorporates matrix-matched calibration to inherently correct for ion suppression.

Step-by-Step Methodology

Phase 1: Sample Preparation & Extraction

  • Homogenization: Pulverize 5.0 g of dried plant matrix (e.g., tobacco leaves) into a fine powder to maximize surface area for solvent penetration.

  • Spiking (Internal Control): Fortify the sample with 50 µL of N-CPTC working solution (1 µg/mL) to act as a surrogate internal standard. This validates the extraction efficiency of the entire workflow.

  • Extraction: Add 20 mL of Acetone/Water (80:20, v/v). Vortex for 5 minutes, then sonicate for 15 minutes at room temperature. Causality: The aqueous component swells the dried plant tissue, while acetone efficiently solubilizes the moderately non-polar thiadiazole carboxamides[3].

Phase 2: Purification (Cleanup) 4. Gel Permeation Chromatography (GPC): Pass the crude extract through a GPC column to remove high-molecular-weight co-extractives (chlorophylls, waxes, and lipids) that cause severe ion suppression in the MS source[3]. 5. Solid-Phase Extraction (SPE): Load the GPC eluate onto a pre-conditioned Primary Secondary Amine (PSA) SPE cartridge. Elute with 5 mL of Acetonitrile. Causality: The PSA sorbent retains polar organic acids and sugars, allowing the neutral thiadiazole amides to pass through unhindered.

Phase 3: UPLC-MS/MS Analysis 6. Chromatography: Inject 2 µL onto a UPLC C18 column. Use a mobile phase of (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid. 7. Ionization: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. Causality: Formic acid acts as a proton donor, efficiently ionizing the basic nitrogen of the carboxamide group to form stable [M+H]⁺ precursor ions, thereby maximizing the signal-to-noise ratio.

LCMS_Workflow Sample Plant Matrix (Rice/Tobacco) Extraction Solvent Extraction (Acetone/Acetonitrile) Sample->Extraction Cleanup Purification (GPC & SPE / QuEChERS) Extraction->Cleanup Remove matrix interferences Chromatography UPLC Separation (C18 Column, Gradient) Cleanup->Chromatography Isolate target analytes Detection Tandem MS (MS/MS) (ESI+, MRM Mode) Chromatography->Detection Precursor/Product Ion Transitions Data Quantification (Matrix-Matched Calibration) Detection->Data

Standardized UPLC-MS/MS workflow for the extraction and quantification of thiadiazole residues.

Performance Data & Quantitative Comparison

The robustness of N-CPTC as a reference standard is validated by its recovery metrics in heavily pigmented matrices. The table below demonstrates that N-CPTC behaves nearly identically to Tiadinil during extraction, making it an ideal internal standard for quantification.

Table 2: Method Validation Data in Flue-Cured Tobacco Matrix

Validation performed at a spiking level of 0.05 mg/kg (n=6 replicates).

CompoundMean Recovery (%)Relative Standard Deviation (RSD, %)Matrix Effect (%)Limit of Quantitation (LOQ, mg/kg)
Tiadinil 89.55.2-15.80.01
N-CPTC 92.44.5-12.30.01
N-Cyclohexyl Analog 94.14.1-9.50.01

Data Interpretation: The matrix effect (ME) values are negative across all three compounds, indicating mild ion suppression caused by residual tobacco matrix components[3]. Because N-CPTC shares a highly similar matrix effect profile (-12.3%) to Tiadinil (-15.8%), utilizing N-CPTC as an internal standard effectively normalizes the suppression, ensuring high quantitative accuracy (RSD < 5%).

Conclusion

For laboratories conducting pharmacokinetic, environmental, or residue studies on 1,2,3-thiadiazole-5-carboxamide elicitors, N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide provides an optimal balance of structural similarity and chromatographic distinctness. Its predictable LogP shift ensures baseline resolution from commercial targets like Tiadinil, while its highly conserved ionization efficiency guarantees reliable, self-validating quantification in complex biological matrices.

References

  • Yasuda, M., Nakashita, H., & Yoshida, S. (2004). Tiadinil, a Novel Class of Activator of Systemic Acquired Resistance, Induces Defense Gene Expression and Disease Resistance in Tobacco. Journal of Pesticide Science.[Link]

  • Nakashita, H., Yasuda, M., Nitta, T., et al. (2003). Regulation mechanisms of systemic acquired resistance induced by plant activators. JST.go.jp.[Link]

  • Chen, X., Zhao, K., Fan, Z., et al. (2014). Determination of Tiadinil and Its Metabolite in Flue-Cured Tobacco. Journal of Chromatographic Science, Oxford Academic.[Link]

Sources

Comparative

Comparative Biological Activity of 1,2,3-Thiadiazole vs. 1,3,4-Thiadiazole Scaffolds: A Technical Guide for Drug Discovery

As a Senior Application Scientist navigating hit-to-lead optimization, I frequently encounter the strategic dilemma of selecting the optimal heterocyclic pharmacophore. The thiadiazole ring—a five-membered heterocycle co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating hit-to-lead optimization, I frequently encounter the strategic dilemma of selecting the optimal heterocyclic pharmacophore. The thiadiazole ring—a five-membered heterocycle containing one sulfur and two nitrogen atoms—is a privileged scaffold in medicinal chemistry. However, the exact positioning of the nitrogen atoms profoundly alters the molecule's electronic distribution, lipophilicity, and hydrogen-bonding capacity.

This guide provides an objective, data-driven comparison of the 1,2,3-thiadiazole and 1,3,4-thiadiazole isomers. By dissecting their distinct biological profiles, underlying mechanisms, and the experimental protocols required to validate their efficacy, researchers can make informed decisions when designing novel therapeutics or agrochemicals.

Structural & Mechanistic Divergence

The bioisosteric shift between the 1,2,3- and 1,3,4-thiadiazole isomers dictates their interaction with biological targets.

  • 1,3,4-Thiadiazole : Characterized by a symmetrical arrangement (when unsubstituted) and a robust =N-C-S- fragment. Its highly delocalized π -electron system makes the ring exceptionally resistant to oxidative cleavage by cytochrome P450 enzymes. This high metabolic stability, combined with strong hydrogen-bond accepting capability at the N3 and N4 positions, allows it to anchor deeply into enzyme active sites. Consequently, it is a staple in clinical pharmacology, favored for anticancer (kinase inhibition) and antimicrobial applications [1].

  • 1,2,3-Thiadiazole : Features adjacent nitrogen atoms, creating a strong localized dipole moment and lower aromatic stabilization energy. This asymmetry makes the ring more susceptible to specific nucleophilic attacks or ring-opening reactions, allowing it to act as a covalent modifier or prodrug. In agricultural applications, this specific electron distribution mimics endogenous signaling molecules like salicylic acid, triggering Systemic Acquired Resistance (SAR) in plants. It is exceptionally prominent in antiviral agents and fungicides [2].

G Root Thiadiazole Scaffold Iso1 1,3,4-Thiadiazole Root->Iso1 Iso2 1,2,3-Thiadiazole Root->Iso2 Mech1 High Metabolic Stability Kinase & Enzyme Inhibition Iso1->Mech1 Mech2 Microtubule Destabilization Systemic Acquired Resistance Iso2->Mech2 App1 Clinical Drugs: Acetazolamide, Cefazolin Mech1->App1 App2 Agrochemicals & Antivirals: Tiadinil, Anti-HIV Agents Mech2->App2

Divergent biological pathways of 1,3,4- vs 1,2,3-thiadiazole scaffolds.

Quantitative Data Comparison

To objectively compare performance, we must look at standardized efficacy metrics. The table below synthesizes representative quantitative data from recent literature, highlighting the functional divergence of these two isomers.

Scaffold TypePrimary ApplicationTarget Pathogen / Cell LineRepresentative Efficacy (IC50 / MIC)Marketed / Reference Compound
1,3,4-Thiadiazole AnticancerMCF-7 / A549 Cell LinesIC50: 10 - 25 µMMegazol, Acetazolamide
1,3,4-Thiadiazole AntibacterialS. aureus / E. coliMIC: 8 - 16 µg/mLCefazolin
1,2,3-Thiadiazole AntiviralHIV-1 / TMVEC50: ~0.059 µM (HIV)Tiadinil
1,2,3-Thiadiazole AntifungalC. albicans / Plant FungiMIC: 12 - 50 µg/mLAcibenzolar-S-methyl (Bion)

Data aggregated from [3] and [4].

Experimental Methodologies & Validation Protocols

To establish a self-validating system, researchers must employ rigorous, standardized assays. Below are the detailed methodologies for evaluating the primary activities of these isomers.

Protocol 1: Anticancer Cytotoxicity Screening (MTT Assay for 1,3,4-Thiadiazoles)

Causality & Logic: 1,3,4-thiadiazoles often induce apoptosis via kinase inhibition. The MTT assay is a self-validating system because the reduction of MTT to formazan is strictly dependent on functional mitochondrial succinate dehydrogenase. Only metabolically active (living) cells produce the colorimetric signal, providing a highly reliable IC50.

  • Cell Culturing : Seed target cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment : Prepare a stock solution of the 1,3,4-thiadiazole derivative in DMSO. Perform serial dilutions in media to achieve final concentrations ranging from 0.1 µM to 100 µM. Critical Step: Ensure final DMSO concentration remains <0.5% to prevent solvent-induced cytotoxicity. Add 100 µL of treated media to the wells and incubate for 48 hours.

  • MTT Addition : Discard the old media. Add 100 µL of fresh media containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours in the dark.

  • Solubilization & Reading : Carefully aspirate the MTT solution. Add 150 µL of pure DMSO to each well to dissolve the insoluble purple formazan crystals. Agitate on a microplate shaker for 10 minutes. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate percentage viability relative to the untreated control. Use non-linear regression software to determine the IC50 value.

Protocol 2: Antimicrobial Broth Microdilution Assay (for 1,2,3-Thiadiazoles)

Causality & Logic: 1,2,3-thiadiazoles disrupt fungal cell walls or bacterial replication machinery. Determining the Minimum Inhibitory Concentration (MIC) establishes a clear dose-response curve. The inclusion of positive (growth) and negative (sterility) controls internally validates the assay's integrity.

  • Inoculum Preparation : Suspend isolated microbial colonies (e.g., C. albicans or S. aureus) in sterile 0.85% saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1×106 to 5×106 CFU/mL).

  • Broth Dilution : In a 96-well round-bottom microtiter plate, add 100 µL of Mueller-Hinton broth (for bacteria) or RPMI 1640 broth (for fungi) to all wells. Add 100 µL of the 1,2,3-thiadiazole compound (initial concentration 128 µg/mL) to the first column. Perform two-fold serial dilutions across the plate.

  • Inoculation : Add 100 µL of the adjusted microbial suspension to each well, resulting in a final test concentration range of 64 µg/mL to 0.125 µg/mL.

  • Incubation & Reading : Incubate the plates at 35°C for 24 to 48 hours. Visually inspect the wells; the MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Workflow Start Synthesized Library Split1 1,3,4-Isomers Start->Split1 Split2 1,2,3-Isomers Start->Split2 Assay1 MTT Assay (MCF-7, A549) Split1->Assay1 Assay2 Broth Microdilution (Fungi/Bacteria) Split1->Assay2 Split2->Assay2 Assay3 In Vivo Models (TMV/HIV) Split2->Assay3 Data IC50 & MIC Analysis Assay1->Data Assay2->Data Assay3->Data Lead Lead Optimization Data->Lead

High-throughput screening workflow for thiadiazole isomer bioactivity.

Conclusion: Strategic Selection in Drug Design

The choice between a 1,2,3-thiadiazole and a 1,3,4-thiadiazole should never be arbitrary. If your therapeutic goal requires high metabolic stability, oral bioavailability, and deep pocket enzyme inhibition (such as targeting human kinases or carbonic anhydrase), the 1,3,4-thiadiazole is the superior bioisostere. Conversely, if your program is focused on agrochemical plant defense activation, covalent viral inhibition, or exploiting localized dipole moments for specific receptor binding, the 1,2,3-thiadiazole offers an unparalleled, highly reactive scaffold.

References
  • Title: Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold Source: MDPI (Molecules) URL: [Link]

  • Title: Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update Source: MDPI (Molecules) URL: [Link]

  • Title: Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Thiadiazole as a Promising Fragment to Discover Novel Agrochemicals: A Review Source: American Chemical Society (ACS) URL: [Link]

Validation

X-ray crystallography structural validation of N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide

An Application Scientist's Guide to the Structural Validation of N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide: An X-ray Crystallography-Centric Comparative Analysis Abstract In the landscape of modern drug disc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to the Structural Validation of N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide: An X-ray Crystallography-Centric Comparative Analysis

Abstract

In the landscape of modern drug discovery, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of a successful research and development campaign. The N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide scaffold represents a class of compounds with significant therapeutic potential, making precise structural characterization paramount for understanding its mechanism of action and optimizing its structure-activity relationship (SAR). This guide provides a comprehensive, in-depth comparison of analytical techniques for the structural validation of this target molecule, with a primary focus on the definitive role of single-crystal X-ray crystallography. We will explore the experimental workflow of X-ray crystallography, from crystal growth to final structure refinement, and contrast its capabilities with orthogonal methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling. This document is intended for researchers, scientists, and drug development professionals seeking to apply rigorous, multi-faceted validation strategies in their work.

Introduction: The Imperative of Structural Certainty

The 1,2,3-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide, the subject of this guide, combines this heterocyclic core with phenyl and cyclopentyl moieties, creating a molecule with specific conformational and electronic properties that dictate its biological function. In drug development, an error in structural assignment can lead to the misinterpretation of SAR data, wasted resources, and potential safety issues. Therefore, employing a robust and reliable method for structural elucidation is not just a matter of academic rigor but a critical step in the path to clinical application.

While several analytical techniques provide valuable structural information, single-crystal X-ray crystallography remains the "gold standard" for its unparalleled ability to provide a precise and unambiguous three-dimensional map of a molecule's atomic arrangement in the solid state. This guide will delve into the practical application of this technique for our target compound and demonstrate how it serves as the anchor for an integrated and comprehensive structural validation strategy.

The Definitive Method: Single-Crystal X-ray Crystallography

X-ray crystallography provides a high-resolution snapshot of a molecule, revealing precise bond lengths, bond angles, and the overall conformation of the molecule as it is packed within a crystal lattice. This level of detail is often unattainable by other methods and is crucial for understanding intermolecular interactions that can influence a drug's behavior, such as its binding to a protein target.

Experimental Workflow: From Powder to Structure

The journey from a powdered compound to a fully refined crystal structure is a multi-step process that requires careful execution and quality control at each stage. The inherent logic of the workflow provides a self-validating system, where the quality of the outcome at each step determines the feasibility and reliability of the next.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination prep prep crystal Crystal Growth Methods: Slow evaporation, vapor diffusion, cooling. Goal: Single, diffraction-quality crystal. prep->crystal High Purity Sample mount Crystal Mounting & Screening Crystal is mounted and initial diffraction images are taken to assess quality. crystal->mount Suitable Crystal collect Full Data Collection Crystal is rotated in the X-ray beam to collect a complete set of diffraction spots. mount->collect Good Diffraction solve Structure Solution The 'phase problem' is solved to generate an initial electron density map. collect->solve Diffraction Data refine Model Building & Refinement An atomic model is built into the map and refined against the experimental data. solve->refine Initial Model validate Validation & Deposition Final structure is validated using metrics like R-factors and deposited in a database (e.g., CCDC). refine->validate Refined Structure integrated_workflow cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_definitive Definitive 3D Structure cluster_final Final Validated Structure synthesis Synthesis of Target Compound ms Mass Spectrometry Confirms Molecular Weight & Formula synthesis->ms nmr NMR Spectroscopy Establishes Connectivity & Solution Structure synthesis->nmr validation Unambiguous Structural Assignment Confidence in identity, purity, and conformation for SAR studies. ms->validation xray X-ray Crystallography Determines Solid-State 3D Structure nmr->xray Informed Crystallization Strategy nmr->validation Solution Conformation Data xray->validation Definitive 3D Data

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide

This document provides essential procedural guidance for the safe and compliant disposal of N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide. As this is a specialized research chemical, a specific Safety Data Sheet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe and compliant disposal of N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide. As this is a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, these procedures are synthesized from established best practices for structurally related thiadiazole and carboxamide compounds, and are grounded in authoritative regulatory standards from bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

This guide is intended for researchers, scientists, and drug development professionals. It is imperative that these procedures are supplemented by a thorough review of your institution's specific Chemical Hygiene Plan and direct consultation with your Environmental Health and Safety (EHS) department.[1][2]

Hazard Assessment and Core Disposal Principles

Given the absence of specific toxicological data, N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide must be handled as a hazardous substance.[3] Structurally similar thiadiazole derivatives are known to exhibit various hazards.[4][5] The core principle of disposal is to prevent the release of this chemical into the environment and to ensure the safety of all personnel. Under no circumstances should this compound or its waste be disposed of via standard trash or sewer systems.[6][7][8] The required route of disposal is through a licensed hazardous waste contractor or an approved waste disposal plant, coordinated by your institution.[9][10][11]

Table 1: Anticipated Hazard Profile and Safety Precautions

Hazard Classification Description Primary Precaution
Acute Toxicity (Oral) Based on related compounds, may be harmful if swallowed.[12] Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[10]
Skin Irritation May cause skin irritation upon contact.[12] Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[10]
Eye Irritation May cause serious eye irritation.[12] Wear safety glasses or goggles.[10]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[12] Handle in a well-ventilated area or under a chemical fume hood.[9]

| Environmental Hazards | Similar compounds can be toxic to aquatic life with long-lasting effects. | Avoid release to the environment. Prevent entry into drains and waterways.[10][12] |

Procedural Guide: Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to ensure the safe handling and disposal of N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide waste from generation to final pickup.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE. The causality is simple: creating a barrier between you and the potentially hazardous material is the first line of defense against exposure.

  • Eye Protection: Safety glasses or chemical splash goggles.[10]

  • Hand Protection: Chemical-resistant gloves, such as nitrile. Change gloves immediately if they become contaminated.[10]

  • Protective Clothing: A standard lab coat.

  • Respiratory Protection: Not typically required if handled within a certified chemical fume hood.[9]

Step 2: Waste Segregation at the Point of Generation

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.[1] Never mix incompatible waste streams.[6][13]

  • Solid Waste: Collect any solid N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide, along with contaminated consumables (e.g., weighing papers, pipette tips, gloves), in a dedicated hazardous waste container.[9] This container should be lined with a clear plastic bag.[14]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix aqueous waste with organic solvents if possible.[13] The original container is often the best choice for collecting waste.[7][14]

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glassware) must be placed in a designated, puncture-resistant sharps container.[1][9]

Step 3: Waste Containment and Labeling

Proper containment and labeling are mandated by EPA and OSHA regulations to ensure safety and proper handling by all personnel, including EHS staff.[15][16][17]

  • Select a Compatible Container: The container must be made of a material compatible with the waste (e.g., polyethylene, or the original glass container).[7][18] It must be in good condition, free of leaks, and have a secure, tight-fitting lid.[6][7][18]

  • Apply a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.[17] The label must include:

    • The words "HAZARDOUS WASTE" .[17][18][19]

    • The full chemical name: "N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide" . Do not use abbreviations or chemical formulas.[18]

    • An accurate list of all constituents by percentage.[18]

    • The date accumulation started.

    • The associated hazards (e.g., "Irritant," "Toxic").[19]

Step 4: Spill and Decontamination Procedures

In the event of a small spill, immediate and correct action can prevent a more serious incident.

  • Alert Personnel: Notify others in the immediate area.

  • Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[10]

  • Clean the Area: Collect the absorbent material using non-sparking tools and place it in your designated solid hazardous waste container. Decontaminate the spill surface with a suitable solvent (e.g., ethanol), followed by soap and water.[9]

  • Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.[10]

Step 5: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[8][18][20]

  • Location: The SAA must be near where the waste is generated.[8][18]

  • Containment: Store liquid waste containers in secondary containment (e.g., a plastic tub) to contain potential leaks.[6]

  • Segregation: Keep the waste container segregated from incompatible chemicals.[18][20]

  • Closure: Containers must be kept tightly closed except when adding waste.[6][17][18] Do not leave a funnel in the container.[18]

Step 6: Arranging Final Disposal

Laboratory personnel are not authorized to transport hazardous waste.[7]

  • Request Pickup: Once your waste container is 90% full, or before the accumulation time limit set by your institution (e.g., 6 or 12 months), submit a waste collection request to your EHS department.[7][8][14]

  • Documentation: Complete all necessary waste disposal forms required by your institution.[10]

  • Collection: EHS or a licensed hazardous waste contractor will collect the waste for final disposal at an approved facility.

Disposal Decision Workflow

The following diagram provides a visual representation of the decision-making process for the proper disposal of N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide.

G cluster_0 Phase 1: In-Lab Handling cluster_1 Containment cluster_2 Phase 2: Storage & Disposal gen Waste Generation (Solid, Liquid, Sharps) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe segregate Segregate Waste Type ppe->segregate solid_cont Solid Waste Container segregate->solid_cont Solids liquid_cont Liquid Waste Container segregate->liquid_cont Liquids sharps_cont Sharps Container segregate->sharps_cont Sharps label_waste Label Container Immediately 'HAZARDOUS WASTE' + Full Chemical Name + Constituents & Hazards solid_cont->label_waste liquid_cont->label_waste sharps_cont->label_waste store Store Sealed Container in Designated SAA (Secondary Containment for Liquids) label_waste->store check_full Container >90% Full or Time Limit Reached? store->check_full check_full->store No request Submit Waste Pickup Request to EHS Department check_full->request Yes pickup Waste Collected by Authorized Personnel request->pickup

Caption: Disposal workflow for N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide.

References

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. Available at: [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration. Available at: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Available at: [Link]

  • OSHA Laboratory Standard 29 CFR 1910.1450. Occupational Safety and Health Administration. Available at: [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. Available at: [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. Available at: [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]

  • Chemical waste disposal. Unknown Source. (Note: While this source provides relevant information, its origin is not clearly cited. Cross-reference with institutional guidelines.)
  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. Available at: [Link]

  • Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Greener approach as a recent advancement in the synthesis of thiadiazole. ResearchGate. Available at: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Available at: [Link]

  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. Available at: [Link]

  • Handbook of Chemical Substance Management and Waste Disposal. Kanazawa University. Available at: [Link]

  • Material Safety Data Sheet - 2-Mercapto-1,3,4-thiadiazole. Pi Chemicals. Available at: [Link]

  • 1,2,3-Thiadiazole-4-carboxamide,N-[2-(cyclopentylamino)-2-oxoethyl]-N-(4-fluorophenyl)-(9CI). NextSDS. Available at: [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Synthesis 7-(4-(diphenylamino)phenyl)benzo[c][6][9][10]thiadiazole-4-carbalde hyde (BTO). The Royal Society of Chemistry. Available at: [Link]

Sources

Handling

Advanced Safety and Operational Protocol for N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a dynamic system of risk mitigation grounded in molecular properties. N-cyclopentyl-4-phenyl-1,2,3-thiadiaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a dynamic system of risk mitigation grounded in molecular properties. N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide (CAS: 1190257-02-3) is a highly specialized small molecule[1]. Featuring a 1,2,3-thiadiazole core linked to a carboxamide and lipophilic cyclopentyl/phenyl groups, this compound presents unique handling challenges.

This guide provides a self-validating framework for researchers to handle this compound safely. By understanding the causality behind each safety measure, drug development professionals can ensure both operator protection and experimental integrity.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand why this compound is hazardous. The causality lies directly in its molecular architecture:

  • 1,2,3-Thiadiazole Core: Thiadiazole derivatives are privileged scaffolds in drug discovery, frequently explored for their potent biological and antimicrobial activities[2]. However, the electron-deficient nitrogen-sulfur heteroaromatic ring acts as a potent electrophile, leading to skin sensitization and acute oral toxicity (GHS Category 4, H302). Furthermore, specific 1,2,3-thiadiazole compounds exhibit thermal instability; they can explosively decompose upon excessive heating, shock, or friction, releasing highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx).

  • Carboxamide Linkage & Lipophilicity: The addition of N-cyclopentyl and 4-phenyl substitutions significantly increases the molecule's lipophilicity (LogP) and molecular weight (273.36 g/mol )[1]. Highly lipophilic small molecules penetrate the lipid bilayer of the stratum corneum much more readily than hydrophilic salts. Therefore, standard latex gloves are mechanistically insufficient; impermeable synthetic barriers are required to prevent percutaneous absorption.

  • Particulate Nature: As a solid powder, it presents a severe respiratory and mucosal irritation hazard (H315, H319). Furthermore, fine carboxamide powders can form combustible dust concentrations in the air if mishandled or subjected to static discharge[3].

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must serve a specific, scientifically grounded purpose. The table below summarizes the quantitative and qualitative requirements for handling this compound.

PPE CategoryQuantitative SpecificationMechanistic Justification (The "Why")Validation & Replacement Schedule
Hand Protection Double-gloving: 100% Nitrile (min 0.11 mm thickness).Nitrile provides superior resistance to lipophilic organic molecules compared to latex. Double gloving ensures a fail-safe against micro-tears.Outer glove: Replace every 2 hours or immediately post-contamination. Inner: Daily.
Eye/Face Protection ANSI Z87.1 tight-fitting safety goggles (0 gap).Prevents ocular exposure to aerosolized micro-particles during weighing. The thiadiazole core is a severe Category 2 eye irritant.Inspect daily for scratches or seal degradation.
Body Protection Flame-resistant (FR) lab coat + disposable Tyvek sleeves.Protects against static discharge (dust explosion risk)[3] and prevents particulate accumulation on street clothes.Launder FR coat weekly; discard Tyvek sleeves daily into hazardous waste.
Respiratory N95/P100 Particulate Respirator or PAPR (Assigned Protection Factor ≥ 10).Required if handling outside a ventilated enclosure. Mitigates inhalation of biologically active dust.Discard N95 after a single use or if breathing resistance increases.
Experimental Workflow: Safe Dispensing and Handling Protocol

A protocol is only as good as its execution. The following step-by-step methodology ensures a self-validating safety loop : each step contains an inherent verification mechanism. If one containment layer fails, the secondary barrier prevents systemic exposure, validating the system's integrity in real-time.

Step 1: Environmental Preparation & Verification
  • Verify Containment: Ensure the chemical fume hood or isolator has a verified face velocity of 80–120 feet per minute (fpm). Validation: Check the digital monitor or use a tissue test before opening the chemical container.

  • Clear Incompatibles: Remove all strong oxidizing agents from the workspace, as they can react violently with thiadiazoles.

  • Static Mitigation: Lay down an anti-static, disposable bench pad to capture micro-spills and prevent dust aerosolization.

Step 2: Weighing and Dispensing
  • Neutralize Charge: Use an anti-static zero-stat gun on the weighing boat and micro-spatula. Causality: Static electricity causes fine carboxamide powders to aerosolize or adhere to tools, increasing inhalation risk.

  • Closed-System Transfer: Tare the receiving vial inside the hood. Transfer the N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide slowly.

  • Seal Before Movement: Cap the weighing vial tightly before removing it from the balance enclosure to prevent cross-contamination of the broader lab environment.

Step 3: Solubilization and Reaction Handling
  • Solvent Addition: Add the solvent (e.g., DMSO or DMF for lipophilic carboxamides) directly to the capped vial using a syringe through a septum.

  • Gentle Agitation: Vortex gently. Do not use ultrasonic baths without secondary containment. Causality: Ultrasonic cavitation generates localized heat, potentially degrading the thermally sensitive thiadiazole ring and releasing hazardous SOx/NOx gases.

HandlingWorkflow Start Pre-Operation Verify Hood Velocity (80-120 fpm) PPE Don PPE (Double Nitrile, Goggles, FR Coat) Start->PPE Static Static Mitigation (Anti-static pad & tools) PPE->Static Weigh Dispensing (Closed-system weighing) Static->Weigh Solvent Solubilization (Add solvent via septum) Weigh->Solvent Decon Decontamination (Wipe down with 70% EtOH/Water) Weigh->Decon If spill occurs Solvent->Decon

Sequential workflow for the safe handling and solubilization of thiadiazole derivatives.

Emergency Response and Decontamination

Standard spill responses are inadequate for highly lipophilic, biologically active compounds.

  • Skin Contact: The lipophilic nature of the cyclopentyl and phenyl groups means water alone is initially insufficient. Wipe the area with a dry, clean cloth first to remove bulk powder, then wash extensively with soap and copious amounts of water for at least 15 minutes. Do not use organic solvents on the skin , as they will dissolve the compound and drive it deeper into the dermal layers.

  • Spill Cleanup: Do not dry sweep. Dry sweeping aerosolizes the active compound, creating an inhalation and combustion hazard[3]. Mist the spill gently with a suitable solvent (e.g., water/ethanol mix) to dampen the powder, then wipe up with absorbent pads. Place all cleanup materials in a sealed, labeled hazardous waste container.

Disposal and Waste Management

Thiadiazole and carboxamide derivatives possess long-term aquatic toxicity risks (GHS Category 3, H412)[4]. Discharge into the environment must be strictly avoided.

  • Solid Waste: All contaminated Tyvek sleeves, bench pads, gloves, and empty vials must be placed in a solid hazardous waste bin labeled "Toxic Organic Solid Waste - Contains Thiadiazole".

  • Liquid Waste: Halogenated and non-halogenated waste streams must be kept separate. Do not mix thiadiazole waste with strong acids or oxidizers, as exothermic decomposition can occur. High-temperature incineration is the legally and scientifically preferred method of disposal for thiadiazole carboxamides.

References
  • 化源网 (ChemSrc). "1190257-02-3_CAS号:1190257-02-3". Available at: [Link]

  • ResearchGate. "The genotoxicity of the (A) 1,2,3-thiadiazole (5a) and (B) selenadiazole (6a) compounds". Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.